Aminooxy-PEG1-azide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-[2-(2-azidoethoxy)ethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4O2/c5-8-7-1-2-9-3-4-10-6/h1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVSYZYCAWDJKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCON)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2100306-70-3 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Aminooxy-PEG1-azide: A Technical Guide for Researchers
Aminooxy-PEG1-azide is a versatile, heterobifunctional linker widely employed in biomedical research and drug development. Its unique structure, featuring an aminooxy group, a single polyethylene glycol (PEG) unit, and an azide moiety, enables a broad range of bioconjugation strategies. This guide provides an in-depth overview of its applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their scientific endeavors.
Core Functionality: A Bridge Between Molecules
The utility of this compound stems from its two distinct reactive ends, which can participate in highly specific and efficient bioorthogonal reactions. The short PEG spacer enhances aqueous solubility and provides a defined distance between conjugated molecules.
-
Aminooxy Group: This functional group reacts with aldehydes and ketones to form stable oxime bonds.[1][2] This reaction is highly chemoselective, meaning it does not cross-react with other functional groups typically found in biological systems.[3]
-
Azide Group: The azide moiety is a key component for "click chemistry," a class of reactions known for their high efficiency and specificity. It readily participates in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), forming a stable triazole linkage.[4][5]
Applications in Research
The dual reactivity of this compound makes it a valuable tool in several key research areas:
Antibody-Drug Conjugate (ADC) Synthesis
ADCs are a class of targeted therapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug. This compound can be used as a linker to connect the antibody to the drug payload. A common strategy involves the mild oxidation of the antibody's carbohydrate domains to generate aldehyde groups, which then react with the aminooxy end of the linker. The azide end is subsequently available to be conjugated to an alkyne-modified drug molecule via click chemistry.
Cell Surface Labeling and Engineering
Researchers utilize this compound to label and modify the surface of living cells. Sialic acid residues on the cell surface can be gently oxidized with sodium periodate to create aldehyde groups. These aldehydes can then be targeted by the aminooxy group of the linker, allowing for the attachment of various probes, such as fluorescent dyes or biotin, that have been pre-functionalized with an alkyne for subsequent click chemistry. This enables applications in cell tracking, imaging, and studying cell surface interactions.
Development of PROTACs
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins within a cell. They consist of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, connected by a linker. This compound is a suitable building block for PROTAC synthesis due to its defined length and versatile conjugation capabilities, allowing for the systematic optimization of linker length and composition which is crucial for efficient protein degradation.
Quantitative Data for Bioconjugation Reactions
The efficiency and conditions of the reactions involving this compound are critical for successful bioconjugation. The following tables summarize key quantitative data for oxime ligation and click chemistry.
Table 1: Oxime Ligation Reaction Parameters
| Parameter | Value/Condition | Notes |
| pH | 4.5 (optimal for uncatalyzed) | Reaction is acid-catalyzed. |
| 6.5 - 7.5 (with catalyst) | Aniline is a common catalyst to accelerate the reaction at neutral pH. | |
| Catalyst | Aniline (e.g., 10 mM) | Can significantly increase reaction rates at physiological pH. |
| Temperature | Room Temperature or 37°C | Reaction proceeds efficiently at these temperatures. |
| Reaction Time | 30 minutes to 2 hours | Can be longer for less reactive ketones. Quantitative yields are often achieved within this timeframe for aldehydes. |
| Stability | High at physiological pH | More stable than hydrazone and imine bonds. Half-life can be significantly reduced under acidic conditions. |
| Yield | High to quantitative | Often depends on the specific reactants and conditions. |
Table 2: Click Chemistry Reaction Parameters (CuAAC & SPAAC)
| Parameter | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Alkyne Partner | Terminal Alkynes | Strained Alkynes (e.g., DBCO, BCN) |
| Catalyst | Cu(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) | None required |
| Ligand | Often used to stabilize Cu(I) and protect biomolecules (e.g., TBTA, THPTA) | Not applicable |
| Solvent | Aqueous buffers, often with co-solvents like DMSO or DMF | Aqueous buffers |
| Temperature | Room Temperature | Room Temperature or 37°C |
| Reaction Time | Typically 1 - 4 hours, can be up to 24 hours | Generally faster than CuAAC, can be complete in minutes to a few hours |
| Yield | High to quantitative | High to quantitative |
| Biocompatibility | Copper toxicity can be a concern for living systems | Highly biocompatible, suitable for in vivo applications |
| Kinetics (2nd order rate constant) | ~10² - 10³ M⁻¹s⁻¹ | ~10⁻¹ - 1 M⁻¹s⁻¹ (can be higher with optimized cyclooctynes) |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Protocol 1: Antibody-Drug Conjugate (ADC) Synthesis via Periodate Oxidation
Objective: To conjugate a cytotoxic drug to an antibody using this compound as a linker.
Materials:
-
Antibody (IgG) in PBS
-
Sodium periodate (NaIO₄)
-
Propylene glycol
-
This compound
-
Aniline
-
Alkyne-functionalized cytotoxic drug
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Desalting columns
-
Reaction buffers (e.g., Sodium acetate buffer, pH 5.5; PBS, pH 7.4)
Methodology:
-
Antibody Oxidation:
-
Prepare the antibody at a concentration of 1-10 mg/mL in sodium acetate buffer (pH 5.5).
-
Add a freshly prepared solution of sodium periodate to a final concentration of 1-2 mM.
-
Incubate on ice for 30 minutes in the dark.
-
Quench the reaction by adding propylene glycol to a final concentration of 20 mM and incubate on ice for 10 minutes.
-
Remove excess reagents using a desalting column equilibrated with PBS (pH 7.4).
-
-
Oxime Ligation:
-
To the oxidized antibody, add this compound to a final concentration of 1-5 mM.
-
Add aniline to a final concentration of 10 mM to catalyze the reaction.
-
Incubate at room temperature for 2-4 hours with gentle mixing.
-
Remove excess linker using a desalting column equilibrated with PBS (pH 7.4).
-
-
CuAAC Reaction:
-
To the azide-functionalized antibody, add the alkyne-functionalized cytotoxic drug (typically in a 5-10 fold molar excess).
-
Prepare a fresh catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the catalyst solution to the antibody-drug mixture to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of 1-2 mM.
-
Incubate at room temperature for 1-2 hours.
-
-
Purification:
-
Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove unreacted drug and catalyst components.
-
Characterize the ADC for drug-to-antibody ratio (DAR), purity, and binding affinity.
-
Protocol 2: Cell Surface Labeling of Sialic Acids
Objective: To label the surface of living cells by targeting sialic acid residues.
Materials:
-
Live cells in culture
-
PBS (ice-cold)
-
Sodium periodate (NaIO₄)
-
This compound
-
Aniline
-
DBCO-functionalized fluorescent dye
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
Methodology:
-
Cell Preparation:
-
Harvest cells and wash twice with ice-cold PBS. Resuspend cells at a concentration of 1-5 x 10⁶ cells/mL in PBS.
-
-
Periodate Oxidation:
-
Add a freshly prepared, ice-cold solution of sodium periodate to the cell suspension to a final concentration of 1 mM.
-
Incubate on ice for 15-20 minutes in the dark.
-
Wash the cells three times with ice-cold PBS to remove excess periodate.
-
-
Oxime Ligation:
-
Resuspend the oxidized cells in ice-cold PBS containing 100-250 µM this compound and 10 mM aniline.
-
Incubate on ice for 60-90 minutes.
-
Wash the cells three times with ice-cold PBS.
-
-
SPAAC Reaction:
-
Resuspend the azide-labeled cells in PBS.
-
Add the DBCO-functionalized fluorescent dye to a final concentration of 10-50 µM.
-
Incubate at room temperature for 30-60 minutes.
-
-
Analysis:
-
Wash the cells three times with flow cytometry buffer.
-
Analyze the labeled cells by flow cytometry or fluorescence microscopy.
-
Visualizing the Workflows and Reactions
The following diagrams, created using the DOT language for Graphviz, illustrate the key processes involving this compound.
References
An In-Depth Technical Guide to Aminooxy-PEG1-azide: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional linker, Aminooxy-PEG1-azide. It details its chemical structure, physicochemical properties, and its versatile applications in bioconjugation, with a focus on its role in constructing complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document also includes detailed experimental protocols and visual representations of its reaction mechanisms and experimental workflows.
Core Properties of this compound
This compound is a heterobifunctional crosslinker that contains two distinct reactive groups at either end of a short, hydrophilic polyethylene glycol (PEG) spacer. This unique structure allows for sequential and chemoselective conjugation reactions, making it a valuable tool in the field of bioconjugation and drug development.[1]
Physicochemical and Structural Data
The fundamental properties of this compound are summarized in the tables below, providing essential information for its use in experimental design.
| Identifier | Value |
| IUPAC Name | 1-(2-(2-azidoethoxy)ethoxy)methanamine oxide |
| CAS Number | 2100306-70-3[2][3] |
| Molecular Formula | C4H10N4O2[2] |
| Molecular Weight | 146.15 g/mol [2] |
| Appearance | Colorless to light yellow liquid |
| Property | Value |
| Purity | Typically ≥95% - 98% |
| Storage Conditions | -20°C |
| Solubility | Soluble in DMSO and other organic solvents |
Chemical Reactivity and Applications
The utility of this compound stems from its two terminal functional groups: an aminooxy group (-ONH2) and an azide group (-N3). These groups react via orthogonal chemistries, allowing for a two-step ligation process.
-
Aminooxy Group: This moiety reacts specifically with aldehydes and ketones to form a stable oxime bond. This reaction is highly efficient and can be performed under mild, aqueous conditions, making it ideal for the modification of biomolecules.
-
Azide Group: The azide functionality is a key component for "click chemistry." It readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes, and in strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes like DBCO or BCN, to form a stable triazole linkage.
This dual reactivity makes this compound a versatile linker for a variety of applications, including:
-
PROTAC Synthesis: As a PROTAC linker, it can connect a protein-targeting ligand to an E3 ligase-binding molecule.
-
Antibody-Drug Conjugate (ADC) Development: It can be used to attach cytotoxic payloads to antibodies.
-
Surface Modification: Immobilization of biomolecules onto surfaces.
-
Peptide and Oligonucleotide Labeling: For the introduction of reporter molecules or other functionalities.
Chemical Structure and Reaction Mechanisms
The following diagrams illustrate the chemical structure of this compound and the mechanisms of its key reactions.
Caption: Chemical structure of this compound.
References
Mechanism of action for Aminooxy-PEG1-azide linkers
An In-depth Technical Guide to the Mechanism and Application of Aminooxy-PEG1-Azide Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The this compound linker is a heterobifunctional crosslinking reagent designed for the precise and efficient covalent conjugation of two distinct molecules. Its architecture incorporates three key chemical motifs: an aminooxy group, a single ethylene glycol unit (PEG1), and an azide group. This strategic design enables a powerful, two-step sequential ligation strategy leveraging two discrete, highly selective, and bioorthogonal reactions: oxime ligation and azide-alkyne cycloaddition ("click chemistry").
This guide provides a comprehensive overview of the core mechanism of action for the this compound linker, supported by quantitative kinetic data, detailed experimental protocols, and visualizations to facilitate its application in research, diagnostics, and therapeutic development.
Core Mechanism of Action
The linker's utility stems from its two terminal functional groups, which react with distinct partners in a controlled, stepwise manner. This "orthogonality" prevents self-conjugation and allows for the precise assembly of complex biomolecular structures.[1]
-
Aminooxy Group (-O-NH₂): This nucleophilic group reacts specifically with carbonyl compounds (aldehydes or ketones) to form a stable oxime bond (-O-N=C-).[2][3] This reaction is highly chemoselective and can be performed under mild aqueous conditions, making it ideal for modifying sensitive biomolecules like proteins or peptides that have been engineered to contain a carbonyl group.[3][4]
-
Azide Group (-N₃): This functional group is a key component in "click chemistry." It is exceptionally stable and largely inert to the functional groups found in biological systems. The azide group undergoes a highly efficient and specific 1,3-dipolar cycloaddition reaction with an alkyne to form a stable triazole ring.
-
PEG1 Spacer (-O-CH₂-CH₂-O-): The short, hydrophilic polyethylene glycol spacer enhances the linker's aqueous solubility and provides flexibility, which can reduce steric hindrance between the two conjugated molecules.
The typical application involves a two-step process:
-
Step 1 (Oxime Ligation): A molecule containing an aldehyde or ketone (Molecule A) is reacted with the aminooxy end of the linker.
-
Step 2 (Click Chemistry): The resulting azide-functionalized Molecule A is then introduced to a second molecule containing an alkyne or a strained cyclooctyne (Molecule B) to form the final, stable conjugate.
Data Presentation: Reaction Kinetics
The efficiency of conjugation is critically dependent on reaction kinetics. The tables below summarize representative second-order rate constants for the two chemical reactions facilitated by the linker.
Oxime Ligation Kinetics
The rate of oxime formation is significantly influenced by pH and the presence of a nucleophilic catalyst, such as aniline or its derivatives. Aldehydes are generally more reactive than ketones. m-Phenylenediamine (mPDA) has been identified as a highly efficient catalyst due to its greater aqueous solubility, allowing for higher concentrations and significantly accelerated reaction rates compared to aniline.
| Carbonyl Reactant | Aminooxy Reactant | Catalyst (Concentration) | pH | Observed Rate Constant (k) (M⁻¹s⁻¹) | Reference(s) |
| Benzaldehyde | Aminooxy acetyl-peptide | Aniline (100 mM) | 7.0 | 8.2 | |
| Citral (Aldehyde) | Aminooxy-dansyl | Aniline (50 mM) | 7.3 | 10.3 | |
| Citral (Aldehyde) | Aminooxy-dansyl | m-Phenylenediamine (50 mM) | 7.3 | 27.0 | |
| Citral (Aldehyde) | Aminooxy-dansyl | m-Phenylenediamine (500 mM) | 7.3 | >100 | |
| 2-Pentanone (Ketone) | Aminooxy-dansyl | Aniline (100 mM) | 7.5 | 0.082 | |
| 2-Pentanone (Ketone) | Aminooxy-dansyl | m-Phenylenediamine (100 mM) | 7.5 | 0.20 |
Azide-Alkyne Cycloaddition Kinetics
The azide end of the linker can participate in two primary forms of click chemistry: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
CuAAC: Offers very fast reaction rates but requires a copper catalyst, which can be cytotoxic, limiting its use in living systems.
-
SPAAC: Is a catalyst-free reaction that relies on the release of ring strain in a cyclooctyne to drive the cycloaddition. While generally slower than CuAAC, its excellent biocompatibility makes it the method of choice for in vivo and live-cell applications. The rate of SPAAC is highly dependent on the specific structure of the cyclooctyne used.
| Reaction Type | Alkyne Partner | Azide Partner | Rate Constant (k) (M⁻¹s⁻¹) | Key Features | Reference(s) |
| CuAAC | Terminal Alkyne | Benzyl Azide | 1 - 100 | Very fast, requires Cu(I) catalyst. | |
| SPAAC | BCN | Benzyl Azide | ~0.033 | Good balance of stability and reactivity. | |
| SPAAC | DIBAC | Benzyl Azide | ~0.076 | Faster kinetics, good for many applications. | |
| SPAAC | BARAC | Benzyl Azide | ~0.3 | Very fast for a SPAAC reaction. | |
| SPAAC | m[9+1]CPP | Benzyl Azide | 0.0096 | Highly strained, increased rate. |
Reaction Mechanisms and Workflows
Visualizing the chemical transformations and experimental steps is crucial for successful implementation.
Chemical Mechanisms
General Experimental Workflow
Experimental Protocols
This section provides a representative two-step protocol for conjugating an aldehyde-modified protein (Protein-CHO) to an alkyne-modified small molecule drug using the this compound linker.
Note: All concentrations and incubation times are starting points and should be optimized for specific applications.
Materials and Reagents
-
Protein-CHO: Aldehyde-modified protein of interest in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).
-
This compound Linker: Dissolved in a compatible solvent (e.g., DMSO or water) to make a 10-100 mM stock solution.
-
Alkyne-Drug: Small molecule drug functionalized with a terminal alkyne or a strained cyclooctyne (e.g., DBCO), dissolved in DMSO.
-
Catalyst (for oxime ligation): m-Phenylenediamine (mPDA) stock solution (e.g., 1 M in water).
-
Copper Catalyst (for CuAAC, if used): Copper(II) sulfate (CuSO₄) and a reducing agent like Sodium Ascorbate. A copper ligand like THPTA is highly recommended for biocompatibility.
-
Reaction Buffers: Phosphate buffer (pH 7.0) for oxime ligation; PBS (pH 7.4) for click chemistry.
-
Purification Tools: Desalting columns (e.g., Zeba™ Spin), dialysis cassettes, or HPLC system.
-
Analysis Tools: SDS-PAGE gels, mass spectrometer.
Step-by-Step Procedure
Step 1: Oxime Ligation (Labeling Protein-CHO with the Linker)
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the Protein-CHO solution with phosphate buffer (pH 7.0) to a final protein concentration of 1-5 mg/mL (e.g., 50 µM).
-
Add Linker: Add a 10- to 50-fold molar excess of the this compound linker stock solution to the protein solution. Mix gently by pipetting.
-
Add Catalyst: Add mPDA catalyst from the stock solution to a final concentration of 50-100 mM.
-
Incubate: Allow the reaction to proceed at room temperature for 1-3 hours with gentle mixing. For reactions with ketones or less reactive aldehydes, incubation time may need to be extended.
-
Purify (Optional but Recommended): Remove excess linker and catalyst using a desalting column or through dialysis against PBS (pH 7.4). This yields the azide-functionalized protein (Protein-N₃).
Step 2: Azide-Alkyne Cycloaddition (Conjugation to Alkyne-Drug)
This protocol describes the SPAAC (copper-free) method, which is generally preferred for biomolecules.
-
Prepare Reaction Mixture: To the purified Protein-N₃ solution, add a 3- to 10-fold molar excess of the cyclooctyne-modified drug (e.g., DBCO-Drug) from its stock solution.
-
Incubate: Allow the reaction to proceed at room temperature for 2-12 hours, or at 4°C overnight. SPAAC reaction times are concentration-dependent; higher concentrations lead to shorter required reaction times.
-
Final Purification: After incubation, remove unreacted small molecules and byproducts. For proteins, this is typically achieved through extensive dialysis, size exclusion chromatography, or affinity purification if a tag is present.
-
Analysis and Storage:
-
Confirm successful conjugation by running SDS-PAGE. The conjugated protein should show a shift in molecular weight.
-
Verify the final product mass and purity using LC-MS.
-
Perform functional assays to ensure the biological activity of the protein and/or drug has been retained.
-
Store the final conjugate under appropriate conditions (e.g., at -80°C in a cryoprotectant-containing buffer).
-
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Aminooxy-PEG1-azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of Aminooxy-PEG1-azide, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. This document details a plausible synthetic route, extensive characterization methodologies, and practical protocols for its use.
Introduction
This compound is a versatile chemical tool featuring two distinct reactive functionalities connected by a short, hydrophilic polyethylene glycol (PEG) spacer. The aminooxy group reacts specifically with aldehydes and ketones to form stable oxime linkages, a reaction widely employed in bioconjugation due to its high chemoselectivity and biocompatibility.[1][2] Concurrently, the azide moiety enables covalent modification through copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, famously known as "click chemistry."[3][4][5] This dual reactivity allows for the precise and efficient coupling of diverse molecular entities, such as proteins, peptides, small molecules, and reporter tags.
Synthesis of this compound
While a definitive, publicly available synthesis protocol for this compound is not extensively documented, a plausible and efficient multi-step synthetic pathway can be proposed based on established organic chemistry principles and analogous transformations. The proposed synthesis starts from the commercially available 2-(2-chloroethoxy)ethanol.
The overall synthetic scheme is depicted below:
References
An In-depth Technical Guide to Aminooxy-PEG1-azide: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Aminooxy-PEG1-azide, a versatile heterobifunctional linker crucial in the fields of bioconjugation, proteomics, and therapeutic development. Its unique architecture, featuring a terminal aminooxy group and an azide moiety, enables precise, chemoselective ligations, making it an invaluable tool for constructing complex biomolecular architectures, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Properties of this compound
This compound is a short polyethylene glycol (PEG) linker designed with two distinct reactive functional groups. This dual functionality allows for the sequential or orthogonal conjugation of two different molecules. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media.[1][2]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀N₄O₂ | [3] |
| Molecular Weight | 146.15 g/mol | [3] |
| CAS Number | 2100306-70-3 | [3] |
| Purity | Typically ≥98% | |
| Storage Conditions | -20°C | |
| Appearance | Varies (often a solid or oil) | |
| Solubility | Soluble in aqueous media and DMSO |
Bifunctional Reactivity and Applications
The utility of this compound stems from its two terminal functional groups, which can undergo highly specific and efficient bioorthogonal reactions.
-
Aminooxy Group (-ONH₂): This group reacts chemoselectively with aldehydes and ketones to form a stable oxime linkage. This reaction is particularly useful for conjugating the linker to proteins or other biomolecules that have been modified to present a carbonyl group.
-
Azide Group (-N₃): The azide moiety is a key component for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions form a stable triazole ring, securely linking the azide-terminated molecule to an alkyne-containing partner.
This dual reactivity makes this compound a valuable linker in the development of PROTACs, where it can connect a ligand for a target protein of interest (POI) to a ligand for an E3 ubiquitin ligase.
Logical Workflow: Synthesis of a PROTAC using this compound
The following diagram illustrates the logical workflow for the synthesis of a PROTAC, where this compound serves as the central linker connecting the two key ligands.
Caption: Logical workflow for PROTAC synthesis using this compound.
Experimental Protocols
The following are detailed methodologies for the key conjugation reactions involving this compound. These protocols are provided as a starting point and may require optimization based on the specific molecules being conjugated.
Protocol 1: Oxime Ligation with an Aldehyde-Modified Protein
Objective: To conjugate this compound to a protein that has been modified to contain an aldehyde group.
Materials:
-
Aldehyde-modified protein
-
This compound
-
Conjugation buffer (e.g., 0.1 M phosphate buffer, pH 6.5-7.5)
-
Aniline (optional, as a catalyst)
-
Desalting column for purification
Procedure:
-
Protein Preparation: Prepare the aldehyde-modified protein in the conjugation buffer. The protein concentration should typically be in the range of 1-10 mg/mL.
-
Linker Preparation: Dissolve this compound in the conjugation buffer to a final concentration that is in 10-50 fold molar excess to the protein.
-
Conjugation Reaction: Add the this compound solution to the protein solution. If using a catalyst, a final concentration of 10-100 mM aniline can be added.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 4°C with gentle mixing. The progress of the reaction can be monitored by SDS-PAGE, where a shift in the molecular weight of the protein will be observed upon successful conjugation.
-
Purification: Remove the excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: The final conjugate can be characterized by techniques such as mass spectrometry to confirm the addition of the linker.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate the azide-terminated intermediate from Protocol 1 with an alkyne-containing molecule (e.g., a POI ligand).
Materials:
-
Azide-terminated protein conjugate (from Protocol 1)
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
A copper(I)-stabilizing ligand (e.g., THPTA)
-
A reducing agent (e.g., sodium ascorbate)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO (if the alkyne-molecule is not water-soluble)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reactant Preparation: Prepare the azide-terminated protein conjugate in the reaction buffer. Dissolve the alkyne-containing molecule in DMSO or the reaction buffer to a concentration that allows for a 5-20 fold molar excess over the protein conjugate.
-
Catalyst Preparation: Prepare stock solutions of CuSO₄ (e.g., 100 mM in water), THPTA (e.g., 200 mM in water), and sodium ascorbate (e.g., 100 mM in water, prepared fresh).
-
Complex Formation: In a separate tube, mix CuSO₄ and THPTA in a 1:2 molar ratio. Let it stand for a few minutes to form the Cu(I) complex.
-
Conjugation Reaction: To the azide-terminated protein conjugate, add the alkyne-containing molecule. Add the pre-formed Cu(I)/THPTA complex to the reaction mixture. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
Purification: Purify the final conjugate using a suitable method such as size-exclusion chromatography to remove excess reagents and the catalyst.
-
Characterization: Analyze the final product using techniques like SDS-PAGE and mass spectrometry to confirm the successful conjugation and to determine the purity.
Signaling Pathway: PROTAC-Mediated Protein Degradation
This compound does not directly participate in a signaling pathway. Instead, it is a critical component in the construction of molecules, like PROTACs, that can hijack cellular machinery to induce the degradation of a target protein. The diagram below illustrates the workflow of this induced signaling cascade.
Caption: PROTAC-mediated protein degradation pathway.
References
An In-depth Technical Guide to the Core Features of Bifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Bifunctional Polyethylene Glycol (PEG) linkers have emerged as indispensable tools in the fields of drug delivery, bioconjugation, and diagnostics. Their unique physicochemical properties enable the precise connection of two molecular entities, thereby enhancing the therapeutic efficacy, stability, and pharmacokinetic profiles of novel drug constructs. This technical guide provides a comprehensive overview of the core features of bifunctional PEG linkers, including their structural diversity, key properties, and applications, supplemented with detailed experimental protocols and quantitative data for practical implementation in a research and development setting.
Fundamental Structure and Classification
Bifunctional PEG linkers consist of a central hydrophilic polyethylene glycol chain with reactive functional groups at both termini.[1][2][3] These linkers are broadly classified into two main categories based on the nature of their terminal functionalities:
-
Homobifunctional PEG Linkers: These possess identical functional groups at both ends of the PEG chain.[4] They are primarily used for crosslinking similar molecules or for creating polymeric networks.[]
-
Heterobifunctional PEG Linkers: These feature two different functional groups at their termini, allowing for the sequential and controlled conjugation of two distinct molecules. This specificity is highly advantageous in applications such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).
The versatility of bifunctional PEG linkers is further enhanced by the wide array of available functional groups, each exhibiting specific reactivity towards target moieties on biomolecules. Common functional groups include N-hydroxysuccinimide (NHS) esters for reacting with primary amines, maleimides for targeting sulfhydryl groups, and alkynes/azides for "click chemistry" reactions.
Key Physicochemical Properties and Advantages
The integration of a PEG spacer imparts several beneficial properties to the resulting bioconjugate:
-
Enhanced Solubility: The hydrophilic nature of the PEG backbone significantly increases the aqueous solubility of hydrophobic drugs and biomolecules, preventing aggregation.
-
Biocompatibility and Reduced Immunogenicity: PEG is a non-toxic and non-immunogenic polymer, which, when conjugated to a therapeutic agent, can shield it from the host's immune system, thereby reducing its immunogenicity and prolonging its circulation time.
-
Improved Pharmacokinetics: The increased hydrodynamic volume of PEGylated molecules reduces their renal clearance, leading to a longer in vivo half-life.
-
Flexible Spacer: The PEG chain acts as a flexible spacer, minimizing steric hindrance between the conjugated molecules and allowing them to maintain their native conformation and function.
-
Controlled Drug Release: Cleavable bifunctional PEG linkers can be engineered to release their payload in response to specific physiological triggers, such as changes in pH or the presence of certain enzymes, enabling targeted drug delivery.
Quantitative Data on Bifunctional PEG Linkers
The selection of an appropriate bifunctional PEG linker is critical for the success of a bioconjugation strategy. The following tables summarize key quantitative data for a range of commonly used PEG linkers to aid in this selection process.
Table 1: Physicochemical Properties of Representative Discrete PEG Linkers
| Linker Name | Molecular Weight (Da) | Number of PEG Units | Linker Length (Å) |
| NHS-PEG2-Maleimide | 325.3 | 2 | ~11.8 |
| NHS-PEG4-Maleimide | 413.4 | 4 | ~18.8 |
| NHS-PEG8-Maleimide | 589.6 | 8 | ~32.8 |
| NHS-PEG12-Maleimide | 765.8 | 12 | ~46.8 |
| NHS-PEG24-Maleimide | 1222.3 | 24 | ~90.8 |
| Azido-PEG4-NHS ester | Not specified in search results | 4 | Not specified in search results |
Data compiled from various sources and product data sheets. Linker length is an approximation and can vary based on conformation.
Table 2: Reactivity of Common Functional Groups on PEG Linkers
| Functional Group | Target Moiety | Optimal Reaction pH | Key Features |
| NHS Ester | Primary Amines (-NH2) | 7.0 - 8.5 | Forms stable amide bonds; susceptible to hydrolysis at high pH. |
| Maleimide | Sulfhydryls (-SH) | 6.5 - 7.5 | Forms stable thioether bonds; reactivity decreases above pH 7.5 due to hydrolysis. |
| Alkyne/Azide | Click Chemistry Partners | Not pH dependent | High specificity and efficiency; bioorthogonal. |
| Aldehyde | Amines (-NH2) | ~5.0 | Can form a Schiff base, which can be reduced to a stable secondary amine. |
| Carboxyl (-COOH) | Amines (-NH2) | 4.5 - 5.5 (with EDC/NHS) | Requires activation with carbodiimides (e.g., EDC) to react with amines. |
Experimental Protocols
This section provides detailed methodologies for common experimental procedures involving bifunctional PEG linkers.
Protocol for Antibody Conjugation using NHS-PEG-Maleimide
This two-step protocol describes the conjugation of a molecule with a free sulfhydryl group to an antibody using a heterobifunctional NHS-PEG-Maleimide linker.
Materials:
-
Antibody solution (1-2 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
NHS-PEGn-Maleimide linker
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Molecule with a free sulfhydryl group (e.g., a cysteine-containing peptide or a small molecule drug)
-
Desalting columns
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 10 mM cysteine)
Procedure:
Step 1: Reaction of NHS-PEG-Maleimide with the Antibody
-
Equilibrate the antibody to room temperature.
-
Prepare a stock solution of the NHS-PEG-Maleimide linker in anhydrous DMSO immediately before use.
-
Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution while gently vortexing. The optimal molar ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Remove the excess, unreacted linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2).
Step 2: Reaction of the Maleimide-Activated Antibody with the Sulfhydryl-Containing Molecule
-
Immediately after desalting, add the sulfhydryl-containing molecule to the maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the sulfhydryl molecule over the antibody is recommended.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under gentle agitation.
-
Quench any unreacted maleimide groups by adding a quenching reagent.
-
Purify the final antibody-drug conjugate using an appropriate chromatographic method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Purification and Characterization of PEGylated Proteins
The purification of PEGylated proteins is essential to remove unreacted reagents and to separate protein species with different degrees of PEGylation.
Purification Methods:
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. SEC is effective in removing unreacted, low-molecular-weight PEG linkers and can separate proteins with significantly different numbers of attached PEG chains.
-
Ion-Exchange Chromatography (IEX): IEX separates proteins based on their net charge. The attachment of a PEG chain can shield charged residues on the protein surface, altering its overall charge and allowing for the separation of different PEGylated species, including positional isomers.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. PEGylation increases the hydrophilicity of a protein, leading to weaker interactions with the HIC resin and enabling separation from the more hydrophobic, unmodified protein.
Characterization Methods:
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Mass spectrometry provides a precise determination of the molecular weight of the conjugate, confirming the number of attached PEG chains.
-
UV-Vis Spectroscopy: Can be used to determine the concentration of the protein and, in some cases, the conjugated molecule if it has a distinct chromophore.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes and relationships involving bifunctional PEG linkers.
General Workflow for Bioconjugation using a Heterobifunctional PEG Linker
Caption: A typical two-step bioconjugation process.
PROTAC-Mediated Protein Degradation Pathway
Caption: Mechanism of PROTAC-induced protein degradation.
Experimental Workflow for ADC Development
Caption: Key stages in the development of an Antibody-Drug Conjugate.
Conclusion
Bifunctional PEG linkers are powerful and versatile tools that have significantly advanced the field of bioconjugation and drug delivery. Their unique ability to modulate the physicochemical properties of therapeutic molecules has led to the development of more effective and safer drugs. A thorough understanding of their structural features, properties, and the practical aspects of their use, as detailed in this guide, is crucial for researchers and scientists aiming to leverage these linkers in their drug development endeavors. The provided quantitative data and experimental protocols serve as a valuable resource for the rational design and successful implementation of PEGylation strategies.
References
The Aminooxy Group: A Linchpin for Robust Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the demand for highly selective, stable, and biocompatible ligation chemistries is paramount. Among the arsenal of available techniques, the reaction of the aminooxy group with carbonyls—forming a stable oxime bond—has emerged as a cornerstone for the precise chemical modification of biomolecules. This technical guide provides a comprehensive overview of the function and application of the aminooxy group in bioconjugation, offering detailed insights into its reactivity, stability, and practical implementation.
Core Principles of Aminooxy-Based Bioconjugation
The primary role of the aminooxy group (-O-NH₂) in bioconjugation is to react with an aldehyde or ketone functional group to form a stable oxime linkage.[1][2] This reaction, known as oxime ligation, is a powerful tool for covalently linking molecules in a highly specific and controlled manner.
The key advantages of using the aminooxy group in bioconjugation include:
-
High Chemoselectivity: The aminooxy group exhibits exquisite reactivity towards aldehydes and ketones, even in the complex milieu of biological systems. This minimizes off-target reactions with other functional groups present in biomolecules, such as amines and thiols.[3]
-
Stability of the Oxime Bond: The resulting oxime bond is significantly more stable than the corresponding hydrazone or imine bonds, particularly at physiological pH.[4][5] This stability is crucial for applications where the bioconjugate needs to remain intact for extended periods, such as in therapeutic drug delivery.
-
Biocompatibility: The reaction proceeds under mild, aqueous conditions, typically at a pH range of 4.5 to 7, which is compatible with the structural integrity and function of most biomolecules.
-
Catalyst-Enhanced Kinetics: While the reaction can proceed uncatalyzed, its rate can be significantly accelerated by the use of nucleophilic catalysts, most notably aniline and its derivatives like p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA). This is particularly beneficial for reactions conducted at neutral pH or with less reactive ketone substrates.
Quantitative Data on Oxime Ligation
The efficiency of oxime ligation is influenced by several factors, including pH, the nature of the carbonyl compound (aldehydes are generally more reactive than ketones), and the presence and concentration of a catalyst. The following tables summarize key quantitative data from the literature.
| Reactants | Catalyst (Concentration) | pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Aldehyde-GFP + Dansyl-aminooxy | Aniline (100 mM) | 7.0 | < 7% conversion in 90s | |
| Aldehyde-GFP + Dansyl-aminooxy | mPDA (750 mM) | 7.0 | Completion in 90s | |
| Citral (aldehyde) + Dansyl-aminooxy | Aniline (50 mM) | 7.3 | 48.9 | |
| Citral (aldehyde) + Dansyl-aminooxy | mPDA (50 mM) | 7.3 | 78.2 | |
| 2-Pentanone (ketone) + Dansyl-aminooxy | Aniline (100 mM) | 7.3 | 0.082 | |
| 2-Pentanone (ketone) + Dansyl-aminooxy | mPDA (100 mM) | 7.3 | 0.20 | |
| p-Formylbenzamide + Aminooxy-containing peptide | Aniline (10 mM) | 4.5 | ~1 |
| Linkage Type | pH | Relative Hydrolytic Stability (Half-life) | Reference |
| Oxime | 7.0 | ~600-fold more stable than methylhydrazone | |
| Oxime | 7.0 | ~300-fold more stable than acetylhydrazone | |
| Oxime | 7.0 | ~160-fold more stable than semicarbazone | |
| Oxime | 2-3 | Most stable pH range for HI 6 oxime | |
| Oxime | 5.0-9.0 | Rate constant for acid-catalyzed hydrolysis is ~1000-fold lower than simple hydrazones. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of aminooxy-based bioconjugation. Below are protocols for key experiments.
Protocol 1: General Procedure for Oxime Ligation of a Peptide
This protocol outlines the fundamental steps for conjugating an aminooxy-functionalized peptide with an aldehyde- or ketone-containing molecule.
Materials:
-
Aminooxy-containing peptide
-
Aldehyde- or ketone-containing molecule
-
Reaction Buffer: 100 mM Ammonium acetate, pH 4.5 (or phosphate buffer, pH 7.0, if a catalyst is used)
-
Aniline or mPDA stock solution (optional catalyst)
-
Quenching solution (e.g., acetone)
-
HPLC system for analysis and purification
Procedure:
-
Preparation of Reactants:
-
Prepare a stock solution of the aminooxy-containing peptide in the reaction buffer.
-
Prepare a stock solution of the aldehyde or ketone-containing molecule in a compatible solvent (e.g., DMSO).
-
-
Ligation Reaction:
-
In a reaction vessel, combine the aminooxy-peptide solution with the aldehyde/ketone stock solution.
-
If using a catalyst for reactions at neutral pH, add the aniline or mPDA stock solution to the desired final concentration (typically 10-100 mM for aniline).
-
Incubate the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by HPLC.
-
-
Quenching and Purification:
-
Once the reaction is complete, quench any unreacted aminooxy groups by adding an excess of acetone.
-
Purify the oxime-linked peptide conjugate using reverse-phase HPLC.
-
Confirm the identity of the product by mass spectrometry.
-
Protocol 2: Labeling of Glycoproteins via Periodate Oxidation
This protocol describes the labeling of glycoproteins by first generating aldehyde groups on their carbohydrate moieties through mild oxidation, followed by reaction with an aminooxy-functionalized probe.
Materials:
-
Glycoprotein (e.g., IgG antibody)
-
10X Reaction Buffer: 1 M Sodium acetate, 1.5 M NaCl, pH 5.5
-
Sodium periodate (NaIO₄) solution (100 mM in dH₂O)
-
Ethylene glycol
-
Aminooxy-functionalized fluorescent dye or biotin
-
Purification column (e.g., Sephadex G-25) or ultrafiltration device
-
PBS buffer, pH 7.4
Procedure:
-
Glycoprotein Preparation:
-
Dissolve the glycoprotein in 1X PBS buffer to a concentration of 3-15 mg/mL.
-
-
Oxidation of Carbohydrates:
-
To the glycoprotein solution, add 1/10th volume of 10X reaction buffer and 1/10th volume of 100 mM NaIO₄ stock solution.
-
Incubate for 30 minutes on ice in the dark.
-
Quench the reaction by adding ethylene glycol to a final concentration of 10 mM and incubate for 10 minutes at room temperature.
-
-
Oxime Ligation:
-
Prepare a stock solution of the aminooxy-functionalized probe in a suitable solvent (e.g., DMSO).
-
Add the aminooxy probe to the oxidized glycoprotein solution (a 20-50 fold molar excess of the probe is common).
-
For catalysis, aniline can be added to a final concentration of 1-10 mM.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Purification:
-
Remove the excess unreacted aminooxy probe by size exclusion chromatography (e.g., Sephadex G-25 column) or by ultrafiltration, exchanging the buffer to PBS.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by UV-Vis spectrophotometry, comparing the absorbance of the protein and the label.
-
Visualizing the Chemistry and Workflows
Diagrams are essential for understanding the underlying mechanisms and experimental processes in bioconjugation.
Oxime Ligation Reaction Mechanism
The reaction between an aminooxy group and an aldehyde or ketone proceeds through a hemiaminal intermediate, which then dehydrates to form the stable oxime bond.
Caption: The reaction of an aminooxy group with a carbonyl forms a stable oxime bond.
Aniline-Catalyzed Oxime Ligation
Aniline accelerates the reaction by forming a more reactive protonated Schiff base intermediate, which is more susceptible to attack by the aminooxy nucleophile.
Caption: Aniline catalysis proceeds via a protonated Schiff base intermediate.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Preparation
This workflow illustrates the key stages in producing an ADC using aminooxy chemistry, starting from the antibody to the final purified conjugate.
References
- 1. biotium.com [biotium.com]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principles of Azide-Alkyne Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, mechanisms, and applications of azide-alkyne click chemistry. Since its conceptualization, this powerful ligation chemistry has become an indispensable tool in various scientific disciplines, most notably in drug discovery and development, materials science, and bioconjugation. This document details the core catalytic strategies, presents quantitative data for reaction comparison, provides experimental protocols for key reactions, and illustrates the underlying mechanisms and workflows through detailed diagrams.
Fundamental Principles of Azide-Alkyne Cycloaddition
The foundation of azide-alkyne click chemistry lies in the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and an alkyne to form a stable 1,2,3-triazole ring.[1] While the thermal version of this reaction requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, the advent of catalyzed versions has revolutionized its utility, allowing for highly efficient and selective reactions under mild, biocompatible conditions.[1][2][3]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent and widely used click reaction.[4] It addresses the limitations of the thermal Huisgen cycloaddition by providing remarkable rate acceleration (up to 108-fold) and furnishing the 1,4-disubstituted 1,2,3-triazole exclusively. This reaction is highly tolerant of a wide range of functional groups and can be performed in aqueous solutions, making it exceptionally suitable for biological applications. The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
As a complementary method to CuAAC, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) selectively yields the 1,5-disubstituted 1,2,3-triazole regioisomer. A key advantage of RuAAC is its ability to react with both terminal and internal alkynes, a feature not possible with CuAAC which is limited to terminal alkunes. This expands the scope of accessible triazole structures. Common catalysts for RuAAC include pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-promoted azide-alkyne cycloaddition (SPAAC) is a catalyst-free click reaction that relies on the high ring strain of cyclooctynes to react with azides. This bioorthogonal reaction is ideal for applications in living systems where the potential cytotoxicity of a metal catalyst is a concern. The reaction kinetics of SPAAC are highly dependent on the structure of the cyclooctyne, with more strained derivatives exhibiting faster reaction rates.
Quantitative Data Comparison
The choice of click chemistry variant often depends on the specific requirements of the application, such as the desired regioisomer, the tolerance for a metal catalyst, and the required reaction kinetics. The following tables provide a summary of quantitative data for CuAAC, RuAAC, and SPAAC to facilitate comparison.
| Feature | Copper(I)-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) | Strain-Promoted (SPAAC) |
| Regioselectivity | 1,4-disubstituted | 1,5-disubstituted | Mixture of regioisomers (not regioselective) |
| Alkyne Substrates | Terminal alkynes only | Terminal and internal alkynes | Strained cyclooctynes |
| Catalyst | Copper(I) | Ruthenium(II) | None |
| Biocompatibility | Limited in vivo due to copper cytotoxicity | Limited by ruthenium cytotoxicity | Excellent, catalyst-free |
| Typical Reaction Time | 1 - 4 hours | 1 - 4 hours | 1 - 12 hours (highly dependent on cyclooctyne) |
| Second-Order Rate Constants | 1-100 M⁻¹s⁻¹ | Generally slower than CuAAC | Highly variable (dependent on cyclooctyne and azide structure) |
Table 1: General Comparison of Azide-Alkyne Click Chemistry Variants
| Azide Substrate | Alkyne Substrate | Reaction Type | Catalyst/Reagent | Solvent | Yield (%) | Reference |
| Benzyl azide | Phenylacetylene | CuAAC | CuBr (0.5 mol%) | Neat | >95 (in 1h) | |
| Phenyl azide | 1-Octyne | CuAAC | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂] (0.5 mol%) | Neat | 93 (in 2h) | |
| Benzyl azide | Phenylacetylene | RuAAC | Cp*RuCl(COD) (1-2 mol%) | 1,2-Dichloroethane | >95 (in 1-4h) | |
| p-Azidoacetophenone | Phenylacetylene | CuAAC | CuSO₄/Sodium Ascorbate | Various | High | |
| p-Azidoacetophenone | DBCO | SPAAC | None | Various | High | |
| tert-Butyl azide | Phenylacetylene | CuAAC | CuSO₄/Sodium Ascorbate | Various | Moderate to High | |
| 2-Azido-2-methylpropanol | BCN | SPAAC | None | Various | Moderate |
Table 2: Representative Yields for Azide-Alkyne Cycloaddition Reactions
Experimental Protocols
This section provides detailed methodologies for the key azide-alkyne cycloaddition reactions.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for a small-scale CuAAC reaction suitable for small molecule synthesis.
Materials:
-
Azide (1.0 equivalent)
-
Alkyne (1.0-1.2 equivalents)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, prepared fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 50 mM in water)
-
Solvent (e.g., 1:1 t-BuOH/H₂O or DMF)
Procedure:
-
Dissolve the azide (1.0 equivalent) and alkyne (1.0-1.2 equivalents) in the chosen solvent in a reaction vessel.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Let this stand for 1-2 minutes.
-
Add the catalyst premix to the reaction vessel containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Stir the reaction at room temperature for 1-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, purify the product using standard methods such as extraction or column chromatography.
Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The following protocol is based on a procedure for the synthesis of 1-benzyl-5-phenyl-1H-1,2,3-triazole.
Materials:
-
Benzyl azide (1.0 equivalent)
-
Phenylacetylene (1.1 equivalents)
-
Cp*RuCl(COD) (1-2 mol%)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add benzyl azide and phenylacetylene.
-
Add anhydrous 1,2-dichloroethane to achieve a concentration of 0.1 M with respect to the benzyl azide.
-
Purge the solution with the inert gas for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the Cp*RuCl(COD) catalyst.
-
Heat the reaction mixture to 45 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
This protocol describes a general method for labeling an azide-modified protein with a BCN-functionalized molecule.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Bicyclo[6.1.0]nonyne (BCN)-PEG4-alkyne
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a stock solution of BCN-PEG4-alkyne in anhydrous DMSO (e.g., 10 mM).
-
In a suitable reaction vessel, add the azide-modified protein solution.
-
Add the BCN-PEG4-alkyne stock solution to the protein solution. A 2-4 fold molar excess of the BCN reagent over the azide-modified protein is a recommended starting point. The final concentration of DMSO should be kept below 5% (v/v) to minimize potential effects on protein stability.
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.
-
Monitor the reaction progress using methods such as Mass Spectrometry to observe the formation of the conjugated product or SDS-PAGE to visualize a band shift.
-
Once the reaction is complete, remove the excess, unreacted BCN reagent by size-exclusion chromatography or dialysis.
Visualizing Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) are provided below to illustrate the core mechanisms of azide-alkyne cycloadditions and their application in a drug discovery workflow.
Reaction Mechanisms
Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Proposed mechanism for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
References
- 1. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Hydrophilicity and Solubility of PEGylated Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, has become a cornerstone strategy in pharmaceutical development. This modification dramatically enhances the pharmacokinetic and pharmacodynamic properties of drugs by increasing their hydrophilicity and, consequently, their aqueous solubility. This in-depth technical guide explores the core principles governing the solubility of PEGylated compounds, provides quantitative data on its impact, details key experimental protocols for characterization, and visualizes the underlying concepts and workflows.
The Core Principle: How PEGylation Enhances Solubility
Polyethylene glycol is a neutral, water-soluble polymer composed of repeating ethylene oxide units.[1] Its high hydrophilicity stems from the ability of the ether oxygen atoms in its backbone to form hydrogen bonds with water molecules. When a PEG chain is attached to a less soluble drug molecule, it essentially creates a hydrophilic "shell" or a hydrodynamic shield around the compound.[2] This PEG corona minimizes the interaction of the hydrophobic core drug with the aqueous environment, preventing aggregation and precipitation, thereby significantly increasing its apparent water solubility.[2]
The extent of this solubility enhancement is influenced by several factors, including the molecular weight and architecture of the PEG chain. Longer or branched PEG chains generally create a larger hydrodynamic volume, leading to a more pronounced increase in solubility.[3][4]
Quantitative Impact of PEGylation on Solubility
The transformative effect of PEGylation on drug solubility is best illustrated through quantitative data. The following tables summarize the observed increases in aqueous solubility for various classes of molecules after PEGylation.
Table 1: Solubility of PEGylated Small Molecules
| Compound | Original Aqueous Solubility | PEG Derivative | PEGylated Compound Solubility | Fold Increase |
| Curcumin | 0.432 µg/mL | PEG 6000 (Solid Dispersion) | 25.3 µg/mL | ~58x |
| Simvastatin | 8.74 µg/mL | PEG 12000 (Solid Dispersion) | 24.83 µg/mL | ~2.8x |
Data sourced from studies on curcumin-PEG solid dispersions and simvastatin solid dispersions.
Table 2: Qualitative Solubility Enhancement in Other PEGylated Therapeutics
| Compound Class | Original Molecule's Challenge | Effect of PEGylation | Key Observations |
| Camptothecin | Poor water solubility and instability of the active lactone form. | Encapsulation in PEGylated liposomes improves solubility and stability. | PEG5000-liposomes showed higher encapsulation efficiency and prolonged drug release compared to non-PEGylated and PEG2000 formulations. |
| Insulin | Prone to aggregation and fibrillation, limiting oral delivery. | Site-specific PEGylation enhances aqueous solubility and stability. | PEGylated insulin can be co-dissolved in organic solvents with polymers like PLGA for microencapsulation. |
| Interferon-α | Susceptible to denaturation and loss of solubility during formulation. | PEGylation helps retain native aqueous solubility under detrimental conditions. | PEGylated interferon showed better stability when exposed to organic solvents used in microencapsulation processes. |
Key Experimental Protocols
Accurate determination of the hydrophilicity and solubility of PEGylated compounds is critical for formulation development and quality control. Below are detailed methodologies for essential experiments.
Determination of Aqueous Solubility (Shake-Flask Method)
This method is a standard approach to determine the equilibrium solubility of a compound in an aqueous buffer.
Protocol:
-
Preparation of Supersaturated Solution: Add an excess amount of the PEGylated compound to a known volume of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, clear container (e.g., glass vial).
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of this period is essential.
-
Phase Separation: Cease agitation and allow the suspension to settle. To completely separate the undissolved solid from the saturated solution, centrifuge the samples at a high speed (e.g., 14,000 rpm for 30 minutes).
-
Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Quantification: Dilute the supernatant with an appropriate solvent and quantify the concentration of the PEGylated compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis, Charged Aerosol Detector).
-
Calculation: The determined concentration represents the equilibrium solubility of the PEGylated compound under the specified conditions.
Characterization of PEGylated Nanoparticles
For drugs formulated as PEGylated nanoparticles (e.g., liposomes, polymeric nanoparticles), characterization extends beyond simple solubility to include size, surface charge, and stability.
a) Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement via Dynamic Light Scattering (DLS)
DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles to determine their hydrodynamic size.
Protocol:
-
Sample Preparation: Dilute the nanoparticle suspension in a high-purity solvent (e.g., 10 mM NaCl or PBS) to an appropriate concentration that yields a count rate between 100 and 500 kcps. The solvent should be pre-filtered through a 0.2 µm filter.
-
Filtration: Filter the final diluted sample through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any large aggregates.
-
Instrument Setup: Allow the DLS instrument to warm up and stabilize.
-
Measurement: Place the cuvette in the instrument and allow it to equilibrate to the desired temperature. Perform at least three consecutive measurements to ensure reproducibility.
-
Data Analysis: The instrument's software will provide the Z-average diameter (mean hydrodynamic diameter) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution. A PDI value below 0.25 is generally considered desirable.
b) Zeta Potential Measurement
Zeta potential is a measure of the magnitude of the electrostatic charge at the nanoparticle surface and is a key indicator of colloidal stability.
Protocol:
-
Sample Preparation: Dilute the nanoparticle suspension in a buffer of known pH and low ionic strength (e.g., 1-10 mM NaCl). High ionic strength buffers can mask the true surface charge.
-
Instrument Setup: Use a dedicated folded capillary cell or dip cell, ensuring it is clean and free of air bubbles. Enter the correct parameters for the dispersant (viscosity, refractive index, dielectric constant).
-
Measurement: Carefully inject the sample into the cell, avoiding bubbles, and place it in the instrument. The instrument applies an electric field and measures the particle velocity to calculate the zeta potential.
-
Data Analysis: Report the average zeta potential in millivolts (mV). It is crucial to also report the pH and ionic strength of the measurement medium.
Visualizing Key Concepts and Workflows
Diagrams created using Graphviz provide a clear visual representation of the relationships and processes involved in the study of PEGylated compounds.
Caption: Logical relationship of factors influencing the solubility of PEGylated compounds.
Caption: Experimental workflow for the characterization of PEGylated nanoparticles.
Conclusion
PEGylation stands as a powerful and proven platform technology for enhancing the hydrophilicity and aqueous solubility of therapeutic agents, ranging from small molecules to large biologics. By forming a hydrated shield around the drug, PEGylation overcomes one of the most significant hurdles in drug development: poor water solubility. A thorough understanding of the principles of PEGylation, coupled with robust quantitative analysis and characterization, is essential for harnessing its full potential to create safer and more effective medicines. The methodologies and data presented in this guide provide a framework for researchers and developers to effectively evaluate and optimize their PEGylated drug candidates.
References
- 1. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
The Architect's Blueprint: A Technical Guide to PROTAC Technology and Linker Design
Introduction to Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, shifting the paradigm from traditional occupancy-driven inhibition to event-driven pharmacology. Instead of merely blocking the function of a pathogenic protein, PROTACs are engineered bifunctional molecules that orchestrate its complete removal from the cell. They achieve this by hijacking the cell's own quality control machinery, specifically the ubiquitin-proteasome system (UPS), to tag a target protein for degradation. This "hijack-and-degrade" strategy offers several potential advantages over conventional inhibitors, including the ability to target proteins previously considered "undruggable," improved selectivity, and a more durable and potent biological response. A typical PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects these two elements. The formation of a stable ternary complex between the PROTAC, the POI, and the E3 ligase is the crucial initiating step for the subsequent ubiquitination and degradation of the target protein.
The PROTAC Mechanism of Action: A Step-by-Step Degradation Pathway
The efficacy of a PROTAC hinges on its ability to successfully mediate the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which then triggers a catalytic cycle of target protein ubiquitination and subsequent degradation by the 26S proteasome.
The key steps in the PROTAC-mediated degradation pathway are as follows:
-
Binding Events : The PROTAC molecule, with its two distinct ligands, simultaneously binds to both the protein of interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) within the cellular environment.
-
Ternary Complex Formation : The binding of the PROTAC to both proteins brings the POI and the E3 ligase into close proximity, leading to the formation of a ternary complex. The stability and conformation of this complex are critical determinants of the efficiency of the subsequent steps.
-
Ubiquitination : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a charged E2 ubiquitin-conjugating enzyme to specific lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain, which acts as a degradation signal.
-
Proteasomal Degradation : The polyubiquitinated POI is recognized and shuttled to the 26S proteasome, a large protein complex that functions as the cell's primary protein degradation machinery. The proteasome unfolds and proteolytically degrades the POI into small peptides.
-
Recycling : After the POI is degraded, the PROTAC molecule is released and can bind to another POI and E3 ligase, thus acting catalytically to induce the degradation of multiple target protein molecules.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
The Linchpin of Design: The Critical Role of Linkers
The linker is arguably the most crucial and challenging component in PROTAC design. It is not merely a passive tether but an active modulator of a PROTAC's physicochemical properties, cell permeability, and, most importantly, the geometry and stability of the ternary complex. The composition, length, and attachment points of the linker dictate the relative orientation of the POI and the E3 ligase, which in turn influences the efficiency of ubiquitination.
Key considerations for linker design include:
-
Length and Flexibility : The linker must be long enough to span the distance between the POI and the E3 ligase binding sites without inducing significant steric strain. Common linker compositions include polyethylene glycol (PEG) chains, alkyl chains, and more rigid alkynyl or cyclic structures.
-
Solubility and Physicochemical Properties : The linker significantly impacts the overall properties of the PROTAC molecule, such as its solubility, lipophilicity (logP), and polar surface area (PSA). These factors are critical for cell permeability and oral bioavailability.
-
Attachment Points : The points at which the linker is attached to the two ligands are crucial. A suboptimal attachment point can disrupt ligand binding or lead to a non-productive orientation within the ternary complex, preventing efficient ubiquitination.
Quantitative Analysis of PROTAC Linker Modifications
The optimization of the linker is often an empirical process, requiring the synthesis and testing of numerous analogues. The following table summarizes data for illustrative PROTACs, highlighting how modifications in linker composition and length can profoundly impact degradation efficiency, as measured by DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
| PROTAC Name | Target Protein (POI) | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| ARV-110 | Androgen Receptor | VHL | Proprietary | - | ~1 | >95 |
| dBET1 | BRD4 | CRBN | PEG | 16 | 4.3 | >95 |
| MZ1 | BRD4 | VHL | Alkyl-ether | 14 | 25 | ~80 |
| AT1 | BRD4 | VHL | Alkyl | 11 | 980 | <50 |
| PROTAC A | BTK | CRBN | PEG-based | 12 | 1.5 | ~98 |
| PROTAC B | BTK | CRBN | PEG-based | 15 | 0.8 | >99 |
| PROTAC C | BTK | CRBN | Alkyl-based | 15 | 12 | ~90 |
Note: Data is compiled for illustrative purposes from various literature sources. Specific values can vary based on the cell line and experimental conditions.
A Standardized Experimental Workflow for PROTAC Evaluation
The development and characterization of a novel PROTAC involves a multi-step experimental workflow designed to assess its binding, degradation efficacy, and mechanism of action.
Methodological & Application
Application Notes and Protocols for Protein Labeling with Aminooxy-PEG1-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminooxy-PEG1-azide is a heterobifunctional crosslinker designed for the precise and efficient labeling of proteins and other biomolecules.[1] This reagent possesses two distinct reactive moieties: an aminooxy group and an azide group, separated by a short polyethylene glycol (PEG) spacer.[2] The aminooxy functionality reacts specifically with aldehyde or ketone groups to form a stable oxime bond, a reaction known as oxime ligation.[3] Concurrently, the azide group enables covalent modification via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly referred to as "click chemistry."
The bifunctional nature of this compound allows for a variety of bioconjugation strategies, including the site-specific labeling of proteins, the synthesis of antibody-drug conjugates (ADCs), and the development of sophisticated in vivo imaging and therapeutic agents. The inclusion of a hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugates.
Principle of Sequential Labeling
The distinct reactivity of the aminooxy and azide groups allows for a controlled, sequential dual-labeling strategy. First, the aminooxy group is reacted with an aldehyde or ketone on the target protein. This can be a naturally occurring post-translational modification or, more commonly, an aldehyde group introduced site-specifically through enzymatic or chemical methods. Following the oxime ligation, the now protein-bound azide can be reacted with an alkyne-containing molecule, such as a fluorophore, biotin, or a therapeutic agent. This sequential approach provides a high degree of control over the final conjugate's composition and stoichiometry.
Quantitative Data Summary
The efficiency of protein labeling with this compound is dependent on the specific reaction conditions for both the oxime ligation and the subsequent click chemistry step. While "almost quantitative" conversions are often reported, the actual degree of labeling (DOL) can be influenced by factors such as pH, catalyst, and reactant concentrations.
Oxime Ligation Efficiency
The formation of the oxime bond is significantly accelerated by the use of nucleophilic catalysts, particularly at or near neutral pH.
| Catalyst | pH | Relative Reaction Rate Enhancement | Typical Concentration | Ref |
| None | 4.5-5.5 | Baseline | - | |
| Aniline | 7.0 | Up to 40-fold | 10-100 mM | |
| m-Phenylenediamine (mPDA) | 7.0 | Up to 15 times more efficient than aniline | 50-750 mM | |
| p-Phenylenediamine | 7.0 | 19-fold faster than aniline | 2-10 mM |
Click Chemistry Efficiency: CuAAC vs. SPAAC
The choice between Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition depends on the experimental context, particularly the sensitivity of the protein to copper ions.
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) | Ref |
| Reaction Kinetics | Very fast (k ≈ 10^4–10^5 M⁻¹s⁻¹) | Fast, but generally slower than CuAAC (k ≈ 0.1–10 M⁻¹s⁻¹) | |
| Biocompatibility | Potentially cytotoxic due to copper ions; can be mitigated with chelating ligands (e.g., THPTA). | High; no toxic metal catalyst required. | |
| Reagents | Terminal alkyne, Copper(I) source, reducing agent, ligand. | Strained cyclooctyne (e.g., DBCO, BCN). | |
| Labeling Efficiency | Can be very high with optimized conditions. | Generally high, may require longer incubation or higher concentrations. |
Experimental Protocols
Materials and Reagents
-
Target protein with an accessible aldehyde or ketone group. If none is present, sodium periodate (NaIO₄) will be needed for oxidation of glycans or N-terminal serine/threonine residues.
-
This compound
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or Sodium Acetate Buffer, 100 mM, pH 5.5.
-
Aniline or m-Phenylenediamine (optional, for catalysis of oxime ligation)
-
Alkyne-modified molecule for click chemistry (e.g., alkyne-fluorophore, alkyne-biotin)
-
For CuAAC:
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
-
For SPAAC:
-
A strained cyclooctyne-modified molecule (e.g., DBCO-fluorophore)
-
-
Desalting columns or dialysis cassettes for purification
-
Anhydrous DMSO or DMF for preparing stock solutions of reagents
Protocol 1: Site-Specific Labeling of a Glycoprotein
This protocol describes the labeling of a glycoprotein by first oxidizing its sialic acid residues to generate aldehyde groups, followed by sequential oxime ligation and SPAAC.
1. Generation of Aldehyde Groups on the Glycoprotein
-
Dissolve the glycoprotein in PBS at a concentration of 1-5 mg/mL.
-
Prepare a fresh solution of sodium periodate (NaIO₄) in PBS.
-
Add the sodium periodate solution to the protein solution to a final concentration of 1-2 mM.
-
Incubate the reaction mixture in the dark for 15-30 minutes at room temperature.
-
Quench the reaction by adding glycerol to a final concentration of 10 mM and incubate for 5 minutes.
-
Remove excess sodium periodate and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.2).
2. Oxime Ligation with this compound
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
To the aldehyde-modified protein solution, add the this compound stock solution to a final concentration that is a 10- to 50-fold molar excess over the protein.
-
(Optional but recommended for neutral pH) Add a freshly prepared stock solution of aniline or m-phenylenediamine to a final concentration of 10-100 mM.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Remove excess this compound by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.2).
3. SPAAC with a DBCO-Functionalized Fluorophore
-
Prepare a 10 mM stock solution of the DBCO-fluorophore in anhydrous DMSO.
-
Add the DBCO-fluorophore stock solution to the azide-modified protein solution to achieve a 2- to 10-fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the final labeled protein conjugate using a desalting column or dialysis to remove unreacted fluorophore.
-
Characterize the degree of labeling (DOL) using UV-Vis spectrophotometry.
Protocol 2: Dual Labeling of a Protein with Genetically Encoded Aldehyde and Alkyne Tags
This protocol outlines a strategy for dually labeling a protein that has been engineered to contain both an aldehyde-bearing unnatural amino acid and an alkyne-bearing unnatural amino acid at specific sites.
1. Oxime Ligation with this compound
-
Dissolve the dual-tagged protein in PBS (pH 7.2) to a concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.
-
Add a catalyst (e.g., m-phenylenediamine to 50-100 mM) to accelerate the reaction.
-
Incubate for 2-4 hours at room temperature.
-
Purify the protein-PEG1-azide conjugate using a desalting column to remove excess linker and catalyst.
2. CuAAC with an Azide-Reactive Fluorophore
-
Prepare the following stock solutions:
-
Azide-reactive fluorophore (e.g., a terminal alkyne fluorophore) at 10 mM in DMSO.
-
CuSO₄ at 50 mM in water.
-
THPTA at 250 mM in water.
-
Sodium ascorbate at 500 mM in water (prepare fresh).
-
-
In a microcentrifuge tube, combine the protein-PEG1-azide conjugate with a 5- to 10-fold molar excess of the alkyne-fluorophore.
-
Add the THPTA solution to the reaction mixture, followed by the CuSO₄ solution. The final concentration of copper should be around 1 mM, with a 5:1 ligand-to-copper ratio.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purify the dually labeled protein using a desalting column or dialysis.
-
Analyze the final product by SDS-PAGE and mass spectrometry to confirm dual labeling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency (Oxime Ligation) | Suboptimal pH. | Ensure the reaction pH is between 5.5 and 7.4. For neutral pH, the use of a catalyst is highly recommended. |
| Inactive aldehyde groups. | Confirm the presence and reactivity of aldehyde groups on the protein. Ensure complete removal of quenching agents after oxidation. | |
| Insufficient excess of this compound. | Increase the molar excess of the linker to 50-fold or higher. | |
| Low Labeling Efficiency (Click Chemistry) | Oxidized Copper(I) (CuAAC). | Prepare the sodium ascorbate solution fresh and ensure all solutions are deoxygenated. Use a copper-chelating ligand like THPTA. |
| Steric hindrance. | Increase reaction time and/or temperature (if the protein is stable). Consider using a longer PEG spacer on the linker or the click-reactive molecule. | |
| Protein Precipitation | High concentration of organic solvent (DMSO/DMF). | Keep the final concentration of organic solvent in the reaction mixture below 10%. |
| Copper-induced aggregation (CuAAC). | Use a chelating ligand and the lowest effective copper concentration. |
Conclusion
This compound is a powerful and versatile tool for protein labeling, offering the ability to perform sequential and orthogonal conjugations. By carefully selecting and optimizing the reaction conditions for both oxime ligation and click chemistry, researchers can achieve high degrees of labeling with excellent specificity. This enables the construction of well-defined protein conjugates for a wide range of applications in research, diagnostics, and therapeutics.
References
Application Notes and Protocols for Aminooxy-PEG1-azide in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of Aminooxy-PEG1-azide as a versatile, bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional linker enables a modular and efficient approach to PROTAC assembly through two powerful and orthogonal bio-conjugation reactions: oxime ligation and azide-alkyne cycloaddition ("click chemistry").
This compound incorporates a short polyethylene glycol (PEG) spacer, which can enhance the solubility and cell permeability of the resulting PROTAC molecule.[1][2][3] The strategic use of this linker allows for the systematic variation of linker length and composition, a critical parameter in optimizing the efficacy of a PROTAC.[4][5]
Principle of PROTAC Synthesis using this compound
The synthesis of a PROTAC using this compound involves a two-step sequential ligation strategy. This modular approach allows for the separate preparation of the target protein ligand and the E3 ligase ligand, which are then conjugated through the this compound linker.
-
Oxime Ligation: The aminooxy group of the linker reacts with an aldehyde or ketone functionality on either the target protein binder or the E3 ligase ligand. This reaction forms a stable oxime bond.
-
Azide-Alkyne Cycloaddition (Click Chemistry): The azide group on the other end of the linker is then coupled to an alkyne-modified partner (either the E3 ligase ligand or the target protein binder, whichever was not used in the first step). This reaction can be performed using either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry to form a stable triazole ring.
This sequential approach provides a high degree of flexibility in PROTAC design and allows for the rapid generation of a library of PROTACs for screening and optimization.
Data Presentation
The choice of linker is a critical determinant of PROTAC performance, influencing degradation efficiency, pharmacokinetics, and target selectivity. The following tables summarize quantitative data from various studies, comparing the performance of different linker types and lengths. While specific data for this compound was not available in the literature, the following provides a representative comparison of how linker composition and length can impact PROTAC efficacy.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PEG/Alkyl | 7 | No Degradation | - |
| PEG/Alkyl | 12 | <1000 | >80 |
| PEG/Alkyl | 21 | 3 | 96 |
| PEG/Alkyl | 29 | 292 | 76 |
Table 2: Comparison of Linker Composition on CRBN Degradation
| Linker Composition | Degradation in HEK293T cells |
| 9-atom alkyl chain | Concentration-dependent decrease |
| 3 PEG units | Weak degradation |
Table 3: General Parameters for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| DIBO | 0.3 - 0.9 | Good reactivity and stability. |
| DBCO | ~1.0 | High reactivity, commercially available. |
| BCN | 0.06 - 0.1 | Biocompatible, good kinetics. |
Experimental Protocols
Herein are detailed methodologies for the key experiments involved in the synthesis and evaluation of PROTACs using this compound.
Protocol 1: Oxime Ligation of an Aldehyde-Modified Ligand with this compound
This protocol describes the conjugation of an aldehyde-containing small molecule (either the target protein binder or E3 ligase ligand) to this compound.
Materials:
-
Aldehyde-modified ligand
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Acetic Acid (AcOH)
-
Preparative HPLC system
Procedure:
-
Dissolution of Reactants:
-
Dissolve the aldehyde-modified ligand in anhydrous DMSO to a final concentration of 10 mM.
-
Dissolve this compound in anhydrous DMSO to a final concentration of 12 mM (1.2 equivalents).
-
-
Reaction:
-
In a clean, dry vial, combine the solution of the aldehyde-modified ligand with the this compound solution.
-
Add acetic acid to the reaction mixture to a final concentration of 20-50 mM (2-5 equivalents) to catalyze the reaction.
-
Stir the reaction mixture at room temperature overnight.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by LC-MS to confirm the formation of the desired oxime-linked product.
-
-
Purification:
-
Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., DMSO/water) and purify the product by preparative HPLC.
-
Lyophilize the pure fractions to obtain the azide-functionalized ligand.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the CuAAC reaction to conjugate the azide-functionalized intermediate from Protocol 1 with an alkyne-modified ligand.
Materials:
-
Azide-functionalized intermediate
-
Alkyne-modified ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
DMSO or a mixture of DMSO and water
-
Preparative HPLC system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the azide-functionalized intermediate in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-modified ligand in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a reaction vial, add the azide-functionalized intermediate (1 equivalent).
-
Add the alkyne-modified ligand (1 equivalent).
-
Add the THPTA solution (5 equivalents relative to copper).
-
Add the CuSO₄ solution (0.1-0.25 equivalents).
-
Initiate the reaction by adding the sodium ascorbate solution (5 equivalents).
-
Ensure the final reaction mixture is homogeneous. If necessary, add more DMSO.
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the PROTAC molecule using preparative HPLC.
-
Lyophilize the collected fractions to yield the final product.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click chemistry reaction for the synthesis of the final PROTAC.
Materials:
-
Azide-functionalized intermediate
-
DBCO (Dibenzocyclooctyne)-functionalized ligand
-
Anhydrous DMSO or DMF
-
Preparative HPLC system
Procedure:
-
Dissolution of Reactants:
-
Dissolve the azide-functionalized intermediate in anhydrous DMSO to a final concentration of 10 mM.
-
Dissolve the DBCO-functionalized ligand in anhydrous DMSO to a final concentration of 10 mM.
-
-
Reaction:
-
In a clean, dry vial, combine equimolar amounts of the azide-functionalized intermediate and the DBCO-functionalized ligand solutions.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
-
Monitoring and Purification:
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC and lyophilize the pure fractions.
-
Protocol 4: Quantification of Target Protein Degradation by Western Blot
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Materials:
-
Cell line of interest (e.g., HEK293T)
-
Complete cell culture medium
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with PBS and lyse them using an appropriate lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Strip and re-probe the membrane with the loading control antibody.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate DC₅₀ and Dₘₐₓ values from the dose-response curves.
-
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the synthesis and evaluation of PROTACs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 4. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Step-by-Step Guide for Oxime Ligation with Aminooxy-PEG1-azide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxime ligation is a robust and highly chemoselective bioconjugation technique used for covalently linking molecules.[1] The reaction occurs between an aminooxy group (-ONH₂) and a carbonyl group (an aldehyde or ketone) to form a stable oxime bond (-O-N=C).[2][3] This method is valued for its reliability under mild, aqueous conditions and the hydrolytic stability of the resulting linkage, making it ideal for creating complex biomolecular constructs.[1][4]
Aminooxy-PEG1-azide is a heterobifunctional linker that leverages the power of oxime ligation while providing an additional functional group for sequential or orthogonal reactions. It consists of three key components:
-
An aminooxy group for specific reaction with aldehydes or ketones.
-
A short Polyethylene Glycol (PEG) spacer to enhance solubility and biocompatibility.
-
An azide group that enables further modification via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) "click chemistry".
This dual functionality makes this compound a versatile tool for applications ranging from protein labeling and targeted drug delivery to the construction of complex molecular probes.
Principle of the Reaction
The oxime ligation proceeds via a nucleophilic attack of the aminooxy group on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form the stable oxime linkage. The reaction is highly specific and can be performed in the presence of many other functional groups found in biological systems.
While the reaction can proceed uncatalyzed, its rate is significantly slower at neutral pH. Nucleophilic catalysts, such as aniline or its derivatives (e.g., p-phenylenediamine), are often added to accelerate the reaction, especially under physiological conditions (pH 7.0-7.5).
Caption: Oxime ligation between a carbonyl and this compound.
Quantitative Data Summary
The rate of oxime ligation is highly dependent on pH and the presence of a catalyst. Aldehydes are generally much more reactive than ketones. Below is a summary of second-order rate constants (k) observed for model reactions, illustrating the significant rate enhancement provided by aniline catalysts at neutral pH.
| Carbonyl Reactant | Aminooxy Reactant | Catalyst (Concentration) | pH | Rate Constant (k) M⁻¹s⁻¹ | Reference |
| Benzaldehyde | Aminooxyacetyl-peptide | None | 7.0 | 2.6 ± 0.1 | |
| Benzaldehyde | Aminooxyacetyl-peptide | Aniline (10 mM) | 7.0 | 190 ± 10 | |
| Benzaldehyde | Aminooxyacetyl-peptide | Aniline (100 mM) | 7.0 | 8.2 ± 1.0 | |
| Benzaldehyde | Aminooxyacetyl-peptide | Aniline (100 mM) | 7.0 | 2,000 ± 100 | |
| Citral (Aldehyde) | Aminooxy-dansyl | Aniline (50 mM) | 7.3 | 10.3 | |
| Citral (Aldehyde) | Aminooxy-dansyl | m-Phenylenediamine (50 mM) | 7.3 | 27.0 |
Note: Discrepancies in rate constants can arise from different model systems and experimental conditions used across studies.
Experimental Protocols
This section provides a general protocol for conjugating an aldehyde-containing molecule with this compound. Concentrations and reaction times may need to be optimized for specific applications.
Materials and Reagents
-
Aldehyde- or ketone-functionalized molecule (e.g., protein, peptide, small molecule)
-
This compound
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.0. For molecules sensitive to neutral pH, a buffer of pH 4.5-5.5 (e.g., 0.1 M Sodium Acetate) can be used.
-
Catalyst (Optional but Recommended): Aniline or p-phenylenediamine stock solution (e.g., 1 M in DMSO or DMF).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents.
-
Purification system: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Size Exclusion Chromatography (SEC)/Desalting column.
-
Analytical instruments: LC-MS system for reaction monitoring and product confirmation.
Experimental Workflow Diagram
Caption: General experimental workflow for oxime ligation.
Step-by-Step Protocol
-
Reagent Preparation:
-
Dissolve your aldehyde- or ketone-containing molecule in the chosen Reaction Buffer to a final concentration of 1-10 mg/mL (or 1-10 mM for small molecules).
-
Prepare a stock solution of this compound (e.g., 100 mM in anhydrous DMF or DMSO).
-
If using a catalyst, prepare a stock solution of aniline (e.g., 1 M in DMF).
-
-
Ligation Reaction:
-
In a reaction vial, add the solution of your carbonyl-containing molecule.
-
Add the this compound stock solution to the reaction mixture. A slight molar excess (e.g., 1.5 to 5 equivalents) is often used to drive the reaction to completion.
-
Add the aniline catalyst stock solution to the reaction mixture to achieve a final concentration between 10 mM and 100 mM. The final concentration of organic solvent (e.g., DMF) should ideally be kept below 10% (v/v) to maintain protein stability, if applicable.
-
Gently mix the components and allow the reaction to proceed at room temperature for 2-16 hours. For time-sensitive applications, reaction at 75°C in DMF can be complete in as little as 5 minutes.
-
-
Reaction Monitoring:
-
The reaction progress can be monitored by taking small aliquots at different time points and analyzing them by LC-MS. Look for the disappearance of the starting material and the appearance of the product peak with the expected mass.
-
-
Purification:
-
Once the reaction is complete, the desired conjugate can be purified from excess reagents and catalyst.
-
For proteins and large molecules, a desalting column or dialysis can be used to remove small molecule impurities.
-
For peptides and small molecules, RP-HPLC is the most common method for achieving high purity.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the final product using ESI-MS and analytical HPLC.
-
The stable oxime products can be stored in appropriate buffers. For long-term storage, -20°C or -80°C is recommended.
-
Application Workflow: Dual-Labeling for Targeted Drug Delivery
The bifunctional nature of this compound is ideal for multi-step conjugation strategies. The azide handle on the purified oxime conjugate allows for a subsequent bioorthogonal "click" reaction.
Caption: Workflow for creating an ADC using a dual-functional linker.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Reaction Yield | 1. Inactive carbonyl group.2. Suboptimal pH.3. Insufficient reaction time or low concentration.4. Degradation of reagents. | 1. Confirm the presence of the aldehyde/ketone. Consider oxidizing sugars with sodium periodate if applicable.2. Optimize pH; try a more acidic buffer (pH 4.5-5.5) if the biomolecule is stable.3. Increase reactant concentrations or reaction time. Add a catalyst like aniline or p-phenylenediamine.4. Use fresh reagents. |
| Side Product Formation | 1. High reactivity of the aminooxy group with other carbonyls (e.g., from buffers, solvents).2. Transoximation (exchange reaction). | 1. Use high-purity, aldehyde-free solvents and buffers. Purify starting materials thoroughly.2. Use a sufficient excess of the aminooxy reagent to drive the initial ligation to completion. Purify the intermediate product before the next step. |
| Poor Solubility | The biomolecule or conjugate precipitates during the reaction. | 1. Add a co-solvent (e.g., up to 20% DMF or DMSO).2. Use a PEGylated linker with a longer PEG chain for increased hydrophilicity. |
| Catalyst Ineffective | The chosen catalyst is not optimal for the specific substrate or pH. | 1. Screen different catalysts. p-Phenylenediamine and m-phenylenediamine are often more efficient than aniline at neutral pH.2. Increase catalyst concentration (up to 100 mM). |
References
- 1. precisepeg.com [precisepeg.com]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Click Chemistry (CuAAC) with Aminooxy-PEG1-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for the covalent ligation of molecules. This reaction forms a stable 1,4-disubstituted triazole linkage between a terminal alkyne and an azide. Aminooxy-PEG1-azide is a heterobifunctional linker that incorporates both an aminooxy group and an azide group, separated by a short polyethylene glycol (PEG) spacer.[1][2][3] This dual functionality allows for a two-step sequential conjugation strategy. The aminooxy group can readily react with aldehydes or ketones to form a stable oxime bond, while the azide group is available for a subsequent CuAAC reaction with an alkyne-containing molecule.[1][2]
The inclusion of a PEG spacer enhances the aqueous solubility and biocompatibility of the resulting conjugates, making this compound a valuable tool in bioconjugation, drug delivery, and the development of therapeutics such as antibody-drug conjugates (ADCs).
Applications
The unique properties of this compound make it suitable for a variety of applications in research and drug development:
-
Antibody-Drug Conjugates (ADCs): The aminooxy group can be used to attach the linker to an antibody, often through engineered aldehyde sites, while the azide group can be "clicked" to a cytotoxic drug payload containing a terminal alkyne. This allows for the site-specific construction of ADCs with a defined drug-to-antibody ratio (DAR).
-
Targeted Drug Delivery: The bifunctional nature of the linker enables the conjugation of a targeting ligand (e.g., a peptide or small molecule) to a therapeutic agent. The PEG spacer can improve the pharmacokinetic properties of the conjugate.
-
Bioconjugation and Protein Modification: Proteins and other biomolecules can be modified with this compound to introduce an azide handle for subsequent functionalization using click chemistry.
-
PROTACs Development: This linker can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific proteins.
Quantitative Data
CuAAC reactions are known for their high efficiency, often achieving quantitative or near-quantitative yields under optimized conditions. The reaction is typically fast, with significant product formation observed within 1-4 hours at room temperature.
| Parameter | Typical Value/Range | Notes |
| Reaction Yield | >95% | Yields can be influenced by reagent purity, concentration, catalyst system, and the nature of the substrates. |
| Reaction Time | 1 - 4 hours | Reaction times can be optimized by adjusting temperature and catalyst concentration. |
| Reaction Temperature | Room Temperature (20-25 °C) | Mild reaction temperatures are compatible with most biomolecules. |
| pH Range | 4 - 12 | The reaction is tolerant of a wide pH range, though optimal pH may vary depending on the specific biomolecules involved. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction with this compound
This protocol describes a general method for conjugating an alkyne-containing molecule to a molecule that has been pre-functionalized with this compound.
Materials:
-
This compound functionalized molecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA or TBTA) solution (e.g., 50 mM in water or DMSO/water)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO (if needed to dissolve substrates)
Procedure:
-
Preparation of Reactants:
-
Dissolve the this compound functionalized molecule in the reaction buffer to the desired concentration.
-
Dissolve the alkyne-containing molecule in a compatible solvent (e.g., DMSO or reaction buffer).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound functionalized molecule and the alkyne-containing molecule (typically a 1.5 to 5-fold molar excess of the alkyne is used).
-
Add the copper-chelating ligand to the reaction mixture. A 5-fold molar excess of ligand to copper is often recommended.
-
Add the CuSO₄ solution. The final copper concentration is typically in the range of 50-250 µM.
-
-
Initiation of the Reaction:
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).
-
-
Purification:
-
Purify the conjugate using a suitable method such as size-exclusion chromatography, dialysis, or HPLC to remove the catalyst and excess reagents.
-
Protocol 2: Two-Step Conjugation for Antibody-Drug Conjugate (ADC) Synthesis
This protocol outlines the synthesis of an ADC using this compound, involving an initial oxime ligation to the antibody followed by a CuAAC reaction with an alkyne-functionalized drug.
Step A: Introduction of the Azide Handle onto the Antibody via Oxime Ligation
-
Antibody Preparation:
-
Generate aldehyde groups on the antibody. This can be achieved through mild oxidation of the glycan moieties on the antibody using sodium periodate or by enzymatic methods.
-
Purify the aldehyde-modified antibody using a desalting column to remove excess oxidizing agents.
-
-
Oxime Ligation:
-
Dissolve this compound in an appropriate buffer (e.g., PBS, pH 6.5-7.4).
-
Add a 10- to 50-fold molar excess of this compound to the aldehyde-modified antibody.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
Remove excess this compound by size-exclusion chromatography or dialysis. The result is an azide-functionalized antibody.
-
Step B: CuAAC Reaction with an Alkyne-Functionalized Drug
-
Follow the General CuAAC Protocol (Protocol 1):
-
Use the azide-functionalized antibody from Step A as the "this compound functionalized molecule."
-
Use an alkyne-functionalized cytotoxic drug as the "alkyne-containing molecule."
-
Optimize the molar ratio of the drug to the antibody to achieve the desired drug-to-antibody ratio (DAR).
-
Purify the final ADC using appropriate chromatographic techniques to remove unreacted drug and catalyst.
-
Visualizations
Caption: General mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.
Caption: Logical relationship for targeted drug delivery using this compound.
References
Application Notes and Protocols: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become an indispensable tool in bioconjugation and drug development.[1][2] It is a bioorthogonal reaction, meaning it can occur in living systems without interfering with native biochemical processes.[1][] This powerful ligation technique facilitates the covalent linking of molecules in complex biological environments, revolutionizing fields from chemical biology to materials science.[1] At its core, SPAAC is a [3+2] cycloaddition between a strained cyclooctyne and an azide, forming a stable triazole linkage.
A key advantage of SPAAC over the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is that it proceeds without the need for a cytotoxic copper catalyst. The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy. This allows the reaction to proceed at physiological temperatures and pH, making it ideal for applications in living cells, tissues, and whole organisms. The cyclooctyne and azide functional groups are largely absent from and non-reactive with most biological molecules, ensuring high selectivity.
Applications in Research and Drug Development
The versatility and bioorthogonality of SPAAC have led to its widespread adoption in various research and development areas:
-
Antibody-Drug Conjugates (ADCs): SPAAC is instrumental in the site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies, enabling targeted drug delivery to cancer cells.
-
Proteolysis Targeting Chimeras (PROTACs): This chemistry is used to synthesize PROTACs by linking a target protein binder to an E3 ligase ligand, leading to targeted protein degradation.
-
Proteomics and Glycomics: SPAAC facilitates the enrichment and identification of specific classes of proteins or glycans from complex biological samples.
-
Live-Cell Imaging and Labeling: The biocompatibility of SPAAC makes it ideal for labeling and tracking biomolecules in real-time within living cells and organisms.
-
Biomaterials Science: The formation of stable triazole linkages via SPAAC is employed in the synthesis of novel biomaterials, hydrogels, and functionalized surfaces.
-
Radiopharmaceutical Development: SPAAC is used in the construction of radiolabeled molecules for PET imaging and other applications.
Quantitative Data: Reaction Kinetics and Yields
The efficiency of a SPAAC reaction is largely dependent on the structure of the cyclooctyne. The second-order rate constant (k₂) is a key parameter for quantifying the reaction speed. Below is a summary of kinetic data for common cyclooctynes.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Typical Reaction Time | Typical Yield (%) | Optimal Temperature (°C) | pH Range |
| BCN | Benzyl Azide | ~0.1 | 30 minutes - 12 hours | 80 - 99% | 4 - 37 | 4 - 10 |
| DBCO | Benzyl Azide | ~0.3 | 30 minutes - 12 hours | 80 - 99% | 4 - 37 | 4 - 10 |
| [9+1]CPP | Benzyl Azide | 2.2 x 10⁻³ | Not Specified | Not Specified | 25 | Not Specified |
| [11+1]CPP | Benzyl Azide | 4.5 x 10⁻⁴ | Not Specified | Not Specified | 25 | Not Specified |
| fluor[11+1]CPP | Benzyl Azide | 4.4 x 10⁻³ | Not Specified | Not Specified | 25 | Not Specified |
| m[9+1]CPP | Benzyl Azide | 9.6 x 10⁻³ | Not Specified | Not Specified | 25 | Not Specified |
Data compiled from multiple sources. Reaction times and yields are typical ranges and can vary based on specific reactants and conditions.
Experimental Protocols
General Protocol for SPAAC Bioconjugation
This protocol provides a general guideline for the conjugation of an azide-functionalized molecule to a cyclooctyne-containing molecule. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.
Materials:
-
Azide-functionalized molecule
-
Cyclooctyne-functionalized molecule (e.g., DBCO or BCN derivative)
-
Reaction Solvent: Anhydrous DMSO or DMF is commonly used. For biological applications, aqueous buffers (e.g., PBS) are suitable.
-
Analytical tools for monitoring the reaction (e.g., LC-MS, HPLC, NMR)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-functionalized molecule in the chosen solvent (e.g., 10-50 mM in anhydrous DMSO).
-
Prepare a stock solution of the cyclooctyne-functionalized molecule in a compatible solvent. The concentration will depend on the specific molecule.
-
-
Reaction Setup:
-
In a suitable reaction vessel (e.g., microcentrifuge tube), add the desired amount of the cyclooctyne-functionalized molecule.
-
Add the azide-functionalized molecule to the reaction vessel. A 1:1 molar ratio is a common starting point, though an excess of one reagent may be used to drive the reaction to completion.
-
-
Reaction Conditions:
-
Stir or gently agitate the reaction mixture.
-
The reaction is typically performed at room temperature (25°C) or physiological temperature (37°C).
-
Reaction times can vary from minutes to several hours, depending on the reactivity of the specific cyclooctyne and azide used.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using an appropriate analytical technique such as LC-MS, HPLC, or NMR spectroscopy to observe the consumption of reactants and the formation of the triazole product.
-
-
Purification:
-
Once the reaction is complete, purify the desired conjugate using standard techniques such as preparative HPLC or column chromatography.
-
Protocol for Antibody-Oligo Conjugation using DBCO-NHS Ester
This protocol outlines the steps for conjugating an oligonucleotide to an antibody using a DBCO-NHS ester.
Materials:
-
Antibody
-
DBCO-NHS ester
-
Azide-functionalized oligonucleotide
-
DMSO
-
Tris buffer (100 mM)
-
Spin desalting column
-
Reaction buffer (e.g., PBS)
Procedure:
-
Antibody Activation with DBCO:
-
Dissolve the DBCO-NHS ester in DMSO to a concentration of 10 mM.
-
Mix the antibody with a 20-30 fold molar excess of the DBCO-NHS ester solution. The final DMSO concentration should be around 20%, and the antibody concentration approximately 1 mg/mL.
-
Incubate the mixture at room temperature for 60 minutes.
-
Quench the reaction by adding 10 µL of 100 mM Tris buffer and incubate for an additional 15 minutes.
-
Remove the unreacted DBCO-NHS ester using a spin desalting column.
-
-
Conjugation with Azide-Oligonucleotide:
-
Mix the DBCO-functionalized antibody with the azide-functionalized oligonucleotide in a suitable reaction buffer.
-
Incubate the reaction mixture overnight at 4°C.
-
-
Purification and Analysis:
-
Purify the final antibody-oligonucleotide conjugate using liquid chromatography (e.g., reverse phase or ion exchange HPLC).
-
Validate the conjugate using SDS-PAGE.
-
Visualizations
References
Application Notes and Protocols for Bioconjugation of Peptides using Aminooxy-PEG1-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bioconjugation of peptides with polyethylene glycol (PEG) linkers is a widely employed strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's solubility, stability against enzymatic degradation, and circulation half-life, while reducing its immunogenicity. Aminooxy-PEG1-azide is a versatile bifunctional linker that enables two powerful and orthogonal bioconjugation strategies: oxime ligation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
This document provides detailed application notes and experimental protocols for the bioconjugation of peptides using this compound. It covers both the reaction of the aminooxy group with an aldehyde or ketone on the peptide (oxime ligation) and the reaction of the azide group with an alkyne-modified peptide (CuAAC).
Overall Bioconjugation Strategy
The use of this compound allows for a two-step, sequential or convergent, bioconjugation approach. A peptide can be first modified with either an aldehyde/ketone or an alkyne, and then conjugated to the linker. The remaining functional group on the PEG linker is then available for a second conjugation step, for example, to another peptide, a small molecule drug, or a targeting ligand.
Section 1: Oxime Ligation of Peptides
Oxime ligation is a highly chemoselective reaction between an aminooxy group and an aldehyde or ketone, forming a stable oxime bond.[1] This reaction proceeds under mild, aqueous conditions and is bioorthogonal, meaning it does not interfere with native biological functional groups.
Experimental Workflow: Oxime Ligation
Detailed Protocol: Oxime Ligation
Materials:
-
Aldehyde or ketone-modified peptide
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 6.5-7.5, or 0.1 M Ammonium Acetate, pH 4.5
-
Aniline (optional, as a 1 M stock in DMF)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Peptide Preparation: Dissolve the aldehyde or ketone-modified peptide in the chosen reaction buffer to a final concentration of 1-10 mM. If solubility is an issue, a minimal amount of a compatible organic solvent like DMF or DMSO can be added.
-
Reagent Preparation: Prepare a stock solution of this compound in DMF or water.
-
Reaction Setup:
-
Incubation: Gently mix the reaction and incubate at room temperature or 37°C. Monitor the reaction progress by RP-HPLC and/or mass spectrometry at regular intervals (e.g., 2, 4, 8, and 24 hours). Reactions are often driven to completion within 2-24 hours.[3]
-
Purification: Once the reaction is complete, purify the peptide-PEG conjugate using RP-HPLC with a suitable gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and analytical RP-HPLC.
Quantitative Data: Oxime Ligation Efficiency
| Peptide Substrate | Reaction pH | Catalyst (Aniline) | Reaction Time (h) | Conversion/Yield | Reference |
| Model Peptide-Aldehyde | 4.5 | 100 mM | 4 | >95% | |
| Model Peptide-Ketone | 4.5 | 100 mM | 24 | ~90% | |
| Thiazolidine-Peptide (in situ aldehyde) | 4.5 | None | 48 | >95% | |
| Glycoprotein | 6.5 | None | 2 | Not specified |
Troubleshooting: Oxime Ligation
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | Incorrect pH. | Optimize the reaction pH. While oxime ligation can occur at neutral pH, it is often more efficient at a slightly acidic pH of 4.5-5.5. |
| Inactive aldehyde/ketone on the peptide. | Verify the presence and reactivity of the carbonyl group on the starting peptide. | |
| Degradation of this compound. | Use a fresh batch of the linker. Aminooxy compounds can be sensitive to storage conditions. | |
| Slow Reaction Rate | Low concentration of reactants. | Increase the concentration of the peptide and/or the linker. |
| Absence of a catalyst. | Add aniline as a catalyst to accelerate the reaction, especially at neutral pH. | |
| Steric hindrance around the conjugation site. | Increase the reaction time and/or temperature (e.g., to 37°C). | |
| Side Product Formation | Instability of the peptide at acidic pH. | Perform the reaction at a more neutral pH (6.5-7.0), potentially with the addition of a catalyst to maintain a reasonable reaction rate. |
| Oxidation of the peptide. | Degas the reaction buffer and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Section 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC, or click chemistry, is a highly efficient and specific reaction between an azide and a terminal alkyne, catalyzed by copper(I), to form a stable triazole linkage. This reaction is robust, high-yielding, and compatible with a wide range of functional groups found in peptides.
Experimental Workflow: CuAAC
Detailed Protocol: CuAAC
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper ligand (e.g., THPTA, TBTA)
-
Solvent: Water, DMF, DMSO, or mixtures thereof
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Reagent Preparation:
-
Dissolve the alkyne-modified peptide and this compound in the chosen solvent system. Typical concentrations range from 1-10 mM.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water), and the copper ligand (e.g., 50 mM in DMSO/water).
-
-
Reaction Setup:
-
In a reaction vial, combine the alkyne-peptide and the azide-linker (typically in a 1:1.2 molar ratio).
-
Add the copper ligand to the reaction mixture (e.g., 1-5 equivalents relative to copper).
-
Add the CuSO₄ solution (typically 0.1-1 equivalents relative to the limiting reagent).
-
Initiate the reaction by adding the sodium ascorbate solution (typically 1-5 equivalents relative to CuSO₄). The solution may turn a yellow-orange color, indicating the formation of the active Cu(I) species.
-
-
Incubation: Gently mix the reaction and incubate at room temperature. Monitor the reaction progress by RP-HPLC and/or mass spectrometry. Reactions are often complete within 1-12 hours.
-
Purification: Upon completion, purify the conjugate using RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Quantitative Data: CuAAC Efficiency
| Peptide/Substrate | Copper Source | Ligand | Base | Solvent | Time (h) | Conversion/Yield | Reference |
| Azide/Alkyne Peptides | CuSO₄/Na-Ascorbate | None | None | H₂O/tBuOH | RT | >95% | |
| On-bead Peptide Cyclization | CuI | Piperidine (20%) | Piperidine | DMF | 12 | 80.5% (Monomer:Dimer 8.6:1) | |
| On-bead Peptide Cyclization | [Cu₄I₄(pip)₄] | Piperidine | Piperidine | DMF | 12 | 89.2% (Monomer:Dimer 4.7:1) | |
| Azide/Alkyne Peptides | Copper wire | None | None | DMF | 5 | 100% |
Troubleshooting: CuAAC
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | Oxidation of Cu(I) to inactive Cu(II). | Ensure a sufficient excess of sodium ascorbate. Degas solvents to remove oxygen. Perform the reaction under an inert atmosphere. |
| Poor quality of reagents. | Use fresh, high-quality reagents, especially sodium ascorbate, which can degrade in solution. | |
| Copper chelation by peptide side chains or buffer components. | Use a copper-chelating ligand like THPTA or TBTA to protect the copper catalyst. Avoid buffers containing coordinating species like Tris. | |
| Slow Reaction Rate | Low concentration of reactants. | Increase the concentration of the peptide and linker. |
| Insufficient catalyst. | Optimize the concentration of the copper source and ligand. | |
| Steric hindrance. | Increase the reaction time and/or slightly elevate the temperature (e.g., to 40-50°C). | |
| Peptide Degradation | Copper-mediated oxidative damage. | Use a protective copper ligand. Minimize the reaction time. Ensure an adequate excess of sodium ascorbate. |
| Incomplete Reaction | Insufficient equivalents of one of the reactants. | Increase the molar excess of the non-peptide reactant (e.g., use 1.5-2 equivalents of the azide-linker). |
Conclusion
This compound is a powerful and versatile tool for the bioconjugation of peptides, enabling the use of two highly efficient and orthogonal ligation chemistries. Oxime ligation provides a robust method for conjugating to aldehyde or ketone-modified peptides, while CuAAC offers a rapid and high-yielding approach for linking to alkyne-functionalized peptides. The detailed protocols, quantitative data, and troubleshooting guides provided in these application notes are intended to assist researchers in the successful implementation of these techniques for the development of novel peptide-based therapeutics and research tools. Careful optimization of reaction conditions for each specific peptide system is recommended to achieve the best results.
References
Application Notes and Protocols for Surface Modification of Nanoparticles with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic efficacy of nanomedicines.[1][2] By forming a hydrophilic protective layer, PEGylation effectively shields nanoparticles from opsonization and subsequent clearance by the mononuclear phagocyte system (MPS), thereby prolonging their systemic circulation time.[3][4][5] This "stealth" effect is crucial for enabling nanoparticles to accumulate at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect. Furthermore, PEG linkers can be functionalized to attach targeting ligands, allowing for active targeting of specific cells or tissues.
This document provides detailed application notes and protocols for the surface modification of nanoparticles with PEG linkers, covering various conjugation strategies, characterization techniques, and the impact of PEGylation on nanoparticle properties.
Principles of Nanoparticle PEGylation
PEGylation involves the attachment of PEG chains to the surface of nanoparticles. This can be achieved through several methods:
-
Physical Adsorption: PEG-containing molecules can be adsorbed onto the nanoparticle surface through hydrophobic or electrostatic interactions. However, this method is less stable in vivo as the PEG layer can be displaced.
-
Covalent Attachment: This is the most common and stable method, involving the formation of a covalent bond between a reactive PEG derivative and functional groups on the nanoparticle surface.
-
Self-Assembly: Amphiphilic copolymers containing a hydrophilic PEG block and a hydrophobic polymer block can self-assemble in an aqueous solution to form PEGylated nanoparticles.
The effectiveness of PEGylation is influenced by several factors, including the molecular weight (MW) and surface density of the PEG chains. Higher MW and density generally lead to a thicker, more protective PEG layer, resulting in a more pronounced stealth effect. However, excessively long PEG chains can sometimes hinder cellular uptake at the target site.
Experimental Protocols
Protocol 1: PEGylation of Amine-Functionalized Nanoparticles using NHS-Ester Chemistry
This protocol describes the covalent attachment of a carboxylated PEG linker to nanoparticles with primary amine groups on their surface using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
Amine-functionalized nanoparticles (Amine-NPs)
-
Mal-amido-PEG8-acid or other carboxylated PEG linker
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M glycine
-
Purification system: Centrifugation, dialysis, or size-exclusion chromatography
Procedure:
-
Nanoparticle Preparation: Disperse the Amine-NPs in Activation Buffer to a final concentration of 1-5 mg/mL. Ensure a homogenous suspension, using sonication if necessary.
-
Activation of PEG Linker:
-
Prepare fresh 10 mg/mL stock solutions of EDC and NHS in Activation Buffer.
-
In a separate tube, mix the carboxylated PEG linker, EDC, and NHS at a molar ratio of 1:2:2.
-
Incubate the mixture at room temperature for 15-30 minutes to generate the NHS-activated ester.
-
-
Conjugation Reaction:
-
Add the activated PEG linker solution to the nanoparticle suspension.
-
Adjust the pH of the reaction mixture to 7.4 using the Reaction Buffer.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted NHS-activated esters by adding the Quenching Solution to a final concentration of 10-20 mM and incubate for 15 minutes.
-
Purify the PEGylated nanoparticles to remove excess linker and byproducts using an appropriate purification method.
-
Protocol 2: Conjugation of Thiol-Containing Ligands to Maleimide-PEGylated Nanoparticles
This protocol outlines the attachment of a thiol-containing molecule (e.g., a peptide or antibody fragment) to nanoparticles that have been functionalized with maleimide-terminated PEG linkers.
Materials:
-
Maleimide-PEGylated nanoparticles (Maleimide-PEG-NPs)
-
Thiol-containing ligand
-
Reaction Buffer: PBS, pH 7.0-7.5
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification system
Procedure:
-
Ligand Preparation (if necessary): If the thiol groups on the ligand are oxidized (forming disulfide bonds), they must be reduced. Dissolve the ligand in Reaction Buffer, add a 5-10 fold molar excess of TCEP, and incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.
-
Conjugation Reaction:
-
Disperse the Maleimide-PEG-NPs in the Reaction Buffer.
-
Add the thiol-containing ligand to the nanoparticle suspension. A 1:1 molar ratio of maleimide to thiol is a good starting point.
-
Incubate the mixture for 30 minutes to 2 hours at room temperature with gentle mixing. The reaction between a thiol and a maleimide is typically rapid.
-
-
Purification: Purify the final ligand-conjugated nanoparticles to remove any unreacted ligand.
Protocol 3: PEGylation of Nanoparticles using Click Chemistry
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for PEGylation.
Materials:
-
Azide- or alkyne-functionalized nanoparticles
-
Alkyne- or azide-functionalized PEG
-
Copper(I) catalyst (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate)
-
Ligand (e.g., THPTA) to stabilize the copper(I)
-
Solvent (e.g., water, DMSO, or a mixture)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the functionalized nanoparticles and the functionalized PEG in the chosen solvent.
-
Catalyst Preparation: In a separate tube, prepare the catalyst solution by mixing copper(II) sulfate and the reducing agent in the solvent. Add the stabilizing ligand.
-
Click Reaction: Add the catalyst solution to the nanoparticle and PEG mixture. Allow the reaction to proceed at room temperature for a specified time (typically a few hours).
-
Purification: Purify the PEGylated nanoparticles to remove the copper catalyst, excess PEG, and byproducts.
Characterization of PEGylated Nanoparticles
Thorough characterization is essential to confirm successful PEGylation and to understand its impact on the nanoparticle's physicochemical properties.
| Parameter | Technique | Principle | Expected Outcome of PEGylation | References |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | Measures the size of particles in suspension based on their Brownian motion. | Increase in hydrodynamic diameter due to the PEG layer. | |
| Surface Charge | Zeta Potential Measurement | Measures the electrostatic potential at the particle's slipping plane. | Reduction in the magnitude of the surface charge (closer to neutral). | |
| PEG Grafting Density | Thermogravimetric Analysis (TGA) | Measures weight loss as a function of temperature. The weight loss corresponding to PEG degradation is quantified. | Provides a quantitative measure of the amount of PEG on the nanoparticle surface. | |
| PEG Confirmation | Fourier Transform Infrared (FTIR) Spectroscopy | Identifies chemical bonds by their characteristic infrared absorption. | Appearance of characteristic PEG peaks (e.g., C-O-C stretching). | |
| PEG Quantification | Nuclear Magnetic Resonance (NMR) Spectroscopy | Quantifies specific protons in the PEG structure. | Allows for quantification of the degree of PEGylation. | |
| PEG Quantification | High-Performance Liquid Chromatography (HPLC) | Separates and quantifies PEG after its removal from the nanoparticle surface. | Provides a precise quantification of bound and unbound PEG. |
Quantitative Data on the Effects of PEGylation
The following tables summarize quantitative data from various studies on the impact of PEGylation.
Table 1: Effect of PEG Molecular Weight on Protein Adsorption and Circulation
| Nanoparticle System | PEG MW (kDa) | Protein Adsorption Reduction (%) | Circulation Half-life | Reference |
| Poly(lactic acid) (PLA) | 5 | ~75% | - | |
| Poly(lactic acid) (PLA) | 10 | ~75% | - | |
| Poly(lactic acid) (PLA) | 20 | ~75% | - | |
| Liposomes | - | - | < 30 min (unPEGylated) vs. up to 5 h (PEGylated) | |
| Doxil® (liposomal doxorubicin) | - | - | 36 h |
Table 2: Physicochemical Changes Upon PEGylation
| Nanoparticle System | Parameter | Before PEGylation | After PEGylation | Reference |
| Itraconazole-loaded NPs | Diameter (nm) | 253 | 286 | |
| Itraconazole-loaded NPs | Surface Charge (mV) | -30.1 | -18.6 | |
| Chitosan Nanocapsules | Zeta Potential (mV) | - | +48 |
Visualizing Workflows and Pathways
Conclusion
The surface modification of nanoparticles with PEG linkers is a cornerstone of modern nanomedicine development. The protocols and data presented here provide a comprehensive guide for researchers to effectively PEGylate their nanoparticles and characterize the resulting conjugates. Careful optimization of PEGylation parameters is crucial for achieving the desired in vivo performance, leading to safer and more effective nanotherapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in stealth coating of nanoparticle drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. Stealth Nanoparticles: High Density but Sheddable PEG is a Key for Tumor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation is a cornerstone of modern biotechnology, enabling the covalent linking of two or more molecules, at least one of which is a biomolecule. This powerful technique is pivotal in the development of therapeutics, diagnostics, and research tools, including antibody-drug conjugates (ADCs), fluorescently labeled proteins, and immobilized enzymes. The success of a bioconjugation reaction is highly dependent on a well-defined experimental setup, including the choice of reactive chemistry, buffer conditions, and purification methods.
This document provides detailed application notes and protocols for three widely used bioconjugation chemistries: EDC/NHS coupling for amine-to-carboxyl conjugation, maleimide-thiol chemistry for cysteine-specific modification, and copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry."
EDC/NHS Amine-to-Carboxyl Ligation
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is a widely used "zero-length" crosslinking method to couple primary amines to carboxyl groups. EDC activates the carboxyl group, which then reacts with NHS to form a more stable, amine-reactive NHS ester. This intermediate readily reacts with a primary amine to form a stable amide bond.[1][2]
Key Considerations:
-
pH Control: The activation of carboxyl groups with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the NHS ester with the amine is favored at a physiological to slightly basic pH (7.2-8.5).[1][2][3] A two-step process is often employed to optimize the efficiency of each reaction.
-
Buffer Choice: Buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate) should be avoided as they will compete with the reaction. MES buffer is commonly used for the activation step, and phosphate-buffered saline (PBS) is suitable for the coupling step.
-
EDC Instability: EDC is susceptible to hydrolysis in aqueous solutions and should be prepared fresh immediately before use.
Experimental Workflow: EDC/NHS Coupling
References
Troubleshooting & Optimization
Troubleshooting low yield in Aminooxy-PEG1-azide reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in Aminooxy-PEG1-azide reactions.
Troubleshooting Guide: Low Yield in this compound Reactions
This guide addresses common issues encountered during the oxime ligation of this compound to aldehyde- or ketone-containing molecules.
| Symptom | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Suboptimal pH: The rate of oxime ligation is highly pH-dependent. The reaction is generally slow at neutral pH and optimal under slightly acidic conditions (pH 4-5).[1][2] | - Adjust the reaction buffer to a pH between 4.5 and 5.5 using an appropriate buffer system (e.g., sodium acetate).- If the biomolecule is sensitive to acidic conditions, perform the reaction at a neutral pH (6.5-7.5) in the presence of a nucleophilic catalyst.[3] |
| 2. Inefficient or Absent Catalyst: At neutral pH, the uncatalyzed reaction is often very slow.[1][2] | - Add a nucleophilic catalyst to the reaction mixture. Aniline is commonly used, but substituted anilines like p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA) are significantly more efficient. | |
| 3. Low Reactant Concentration: Reaction kinetics are dependent on the concentration of the reactants. | - Increase the concentration of one or both reactants. If one component is more valuable, use a 1.5 to 5-fold excess of the other. | |
| 4. Inactive this compound: The aminooxy group is reactive and can degrade if not stored or handled properly. | - Store this compound at -20°C, protected from moisture. Equilibrate the vial to room temperature before opening to prevent condensation.- Use freshly prepared stock solutions of the reagent in an anhydrous solvent like DMSO or DMF. It is recommended to use the reagent within one week of preparation. | |
| 5. Low Carbonyl Reactivity: Ketones react significantly slower than aldehydes in oxime ligation. Aromatic aldehydes are more reactive than aliphatic aldehydes, especially in the presence of an aniline catalyst. | - If possible, use an aldehyde-functionalized molecule instead of a ketone.- For ketone substrates, longer reaction times, higher reactant concentrations, and the use of a more efficient catalyst (e.g., mPDA) are recommended. | |
| Presence of Side Products | 1. Catalyst-Induced Side Reactions: Diamine catalysts like p-phenylenediamine can potentially cross-link molecules if both reactants have accessible reactive sites. | - If unexpected dimerization or oligomerization is observed with a diamine catalyst, switch to a mono-amine catalyst like aniline. |
| 2. Instability of Reactants or Product: The stability of the reactants and the resulting oxime product can be influenced by the reaction conditions. | - Ensure the reaction is performed under mild temperature conditions unless thermal acceleration is specifically intended.- Confirm the stability of your aldehyde/ketone-containing molecule under the chosen reaction conditions. | |
| Difficulty in Product Purification | 1. Co-elution of Product and Excess Reagents: The small and polar nature of the this compound and the resulting conjugate can make separation from other reaction components challenging. | - Utilize reverse-phase high-performance liquid chromatography (RP-HPLC) for purification. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is a common starting point.- For larger biomolecule conjugates, size-exclusion chromatography (SEC) or dialysis can be effective for removing the smaller, unreacted PEG linker. |
| 2. Poor Resolution in Chromatography: PEGylated molecules can exhibit broad peaks and poor resolution during chromatographic purification. | - Optimize the HPLC gradient and flow rate. A shallow gradient can improve the separation of closely eluting species.- Consider using a different stationary phase, such as a C4 column, which can sometimes provide better resolution for PEGylated molecules. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an this compound reaction?
A1: The optimal pH for uncatalyzed oxime ligation is typically between 4.0 and 5.0. However, many biomolecules are not stable under these acidic conditions. In such cases, the reaction can be performed at a neutral pH (6.5-7.5) with the addition of a nucleophilic catalyst.
Q2: Is a catalyst necessary for the reaction?
A2: While the reaction can proceed without a catalyst at acidic pH, it is often very slow at neutral pH. Therefore, a catalyst is highly recommended for reactions performed at or near physiological pH to achieve a reasonable reaction rate and yield.
Q3: Which catalyst should I use, and at what concentration?
A3: Aniline is a traditional catalyst, but p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA) have been shown to be significantly more effective. A typical starting concentration for aniline is 10-100 mM, while pPDA and mPDA can be used at concentrations ranging from 2 mM to 100 mM. The optimal concentration may need to be determined empirically for your specific system.
Q4: How should I store and handle this compound?
A4: Aminooxy-PEG reagents are sensitive and should be stored at -20°C and protected from moisture. It is recommended to equilibrate the container to room temperature before opening to prevent moisture condensation. Stock solutions should be prepared in an anhydrous solvent (e.g., DMSO) and used as fresh as possible, ideally within a week.
Q5: Does the azide group on the this compound interfere with the oxime ligation?
A5: No, the azide group is a bioorthogonal functional group and is stable under the conditions typically used for oxime ligation. It will not interfere with the reaction between the aminooxy group and an aldehyde or ketone.
Q6: How can I monitor the progress of my reaction?
A6: The reaction progress can be monitored by analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or mass spectrometry (MS). By taking aliquots at different time points, you can observe the consumption of starting materials and the formation of the product.
Quantitative Data on Reaction Conditions
The choice of catalyst and pH has a profound impact on the rate of oxime ligation. The following table summarizes the relative rate enhancements observed under different conditions.
| Catalyst | pH | Concentration | Approximate Rate Enhancement (vs. Uncatalyzed at pH 7) | Reference(s) |
| None | 4.5 | - | Significant increase, but pH may be too low for some biomolecules | |
| Aniline | 7.0 | 100 mM | Up to 40-fold | |
| Aniline | 4.5 | 100 mM | Up to 400-fold | |
| p-Phenylenediamine | 7.0 | 10 mM | ~19-fold faster than aniline-catalyzed reaction | |
| m-Phenylenediamine | 7.0 | 100 mM | ~2.5-fold faster than aniline at the same concentration | |
| m-Phenylenediamine | 7.0 | 500-750 mM | 10 to 15-fold faster than 100 mM aniline |
Experimental Protocols
General Protocol for Oxime Ligation with Aniline Catalyst
-
Reagent Preparation:
-
Dissolve the aldehyde or ketone-containing molecule in an appropriate buffer (e.g., 0.1 M phosphate buffer, pH 7.0).
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Prepare a stock solution of aniline in the reaction buffer.
-
-
Reaction Setup:
-
In a reaction vessel, combine the aldehyde/ketone substrate and the this compound. A slight excess (1.5-2 fold) of the PEG reagent is often used.
-
Add the aniline stock solution to a final concentration of 10-100 mM.
-
-
Reaction and Monitoring:
-
Incubate the reaction at room temperature.
-
Monitor the reaction progress by RP-HPLC or LC-MS until the desired conversion is achieved. Reaction times can vary from a few hours to overnight depending on the substrates and concentrations.
-
-
Purification:
-
Purify the conjugate using RP-HPLC.
-
General Protocol for Oxime Ligation with p-Phenylenediamine (pPDA) Catalyst
-
Reagent Preparation:
-
Dissolve the aldehyde or ketone-containing molecule in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0).
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Prepare a 0.5 M stock solution of p-phenylenediamine in 0.3 M phosphate buffer, pH 7.0.
-
-
Reaction Setup:
-
Combine the aldehyde/ketone substrate and the this compound in the reaction buffer.
-
Initiate the reaction by adding the pPDA stock solution to a final concentration of 10-100 mM.
-
-
Reaction and Monitoring:
-
Incubate the reaction at room temperature. Due to the higher catalytic efficiency, reaction times are typically shorter than with aniline.
-
Monitor the reaction progress by RP-HPLC or LC-MS.
-
-
Purification:
-
Purify the final product by RP-HPLC.
-
Visualizations
Caption: General experimental workflow for this compound reactions.
Caption: Logical workflow for troubleshooting low reaction yields.
References
How to improve efficiency of oxime bond formation
Technical Support Center: Oxime Bond Formation
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the efficiency of oxime bond formation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for oxime bond formation?
The optimal pH for oxime bond formation is typically between 4 and 5. This is because the reaction requires a delicate balance. The hydroxylamine needs to be in its neutral, nucleophilic form to attack the carbonyl carbon, but the carbonyl group also needs to be protonated to increase its electrophilicity. At a pH below 4, the hydroxylamine becomes excessively protonated and thus non-nucleophilic, which slows down the reaction. Conversely, at a pH above 6, there is insufficient acid to effectively catalyze the dehydration of the hemiaminal intermediate.
Q2: How can I accelerate a slow oxime ligation reaction?
Several strategies can be employed to accelerate a slow oxime ligation:
-
pH Optimization: Ensure the reaction pH is maintained in the optimal range of 4-5.
-
Use of Catalysts: Aniline and its derivatives are highly effective catalysts for oxime bond formation. Aniline acts as a proton shuttle, facilitating the rate-limiting dehydration of the hemiaminal intermediate.
-
Increase Reactant Concentration: Increasing the concentration of either the carbonyl or the hydroxylamine component can enhance the reaction rate, in accordance with the law of mass action.
-
Temperature: Gently heating the reaction mixture can sometimes increase the rate, but this should be done cautiously to avoid degradation of reactants or products.
Q3: What are common side reactions, and how can they be minimized?
A primary side reaction is the hydrolysis of the newly formed oxime bond, which is essentially the reverse reaction. To minimize this, it's crucial to avoid highly acidic conditions (pH < 4) after the bond has formed. Additionally, other functional groups in the reactants can sometimes lead to undesired products. Protecting sensitive functional groups that are not involved in the ligation can be a necessary step.
Q4: My starting materials have poor solubility. What can I do?
Poor solubility can significantly hinder reaction efficiency. Consider these options:
-
Co-solvents: Introduce organic co-solvents like DMSO or DMF to improve the solubility of hydrophobic reactants in aqueous buffers.
-
Detergents: In some biological applications, non-ionic detergents can be used at concentrations below their critical micelle concentration to aid solubility without disrupting protein structure.
-
Modification of Reactants: If possible, modify the starting materials to include more polar or charged groups to enhance their aqueous solubility.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Suboptimal pH | Buffer the reaction mixture to a pH between 4.0 and 5.0. Use a non-nucleophilic buffer like acetate or phosphate. |
| Inefficient Dehydration Step | Add a nucleophilic catalyst, such as aniline, at a concentration of 1-10 mM to accelerate the dehydration of the hemiaminal intermediate. | |
| Reactant Degradation | Verify the stability of your carbonyl and hydroxylamine compounds, especially if they are complex biomolecules. Use fresh reagents if necessary. | |
| Reaction is Very Slow | Low Reactant Concentration | Increase the concentration of one or both reactants. If one component is a valuable biomolecule, use the other component in excess. |
| Lack of Catalysis | Ensure a suitable catalyst is present. Aniline is a common and effective choice. | |
| Presence of Multiple Products | Side Reactions | Protect other reactive functional groups on your molecules. Re-evaluate the reaction pH to ensure it is not promoting side reactions. |
| Oxime Isomerization | Oximes can form as E/Z isomers. This is an inherent property, but the ratio can sometimes be influenced by solvent and temperature. This may not be a "problem" but a characteristic of the product. | |
| Product is Unstable | Hydrolysis of Oxime Bond | Once the reaction is complete, adjust the pH to a neutral range (6.5-7.5) to improve the long-term stability of the oxime bond. |
Quantitative Data Summary
Table 1: Effect of pH on Oxime Ligation Rate
| pH | Relative Reaction Rate | Rationale |
| < 4.0 | Decreased | Excessive protonation of the hydroxylamine reduces its nucleophilicity. |
| 4.0 - 5.0 | Optimal | Best balance between carbonyl activation and hydroxylamine nucleophilicity. |
| > 6.0 | Decreased | Insufficient acid catalysis for the dehydration of the hemiaminal intermediate. |
Table 2: Aniline Catalyst Concentration and Efficiency
| Aniline Concentration | Rate Acceleration Factor | Typical Reaction Time |
| 0 mM (Uncatalyzed) | 1x | > 24 hours |
| 1-10 mM | 10-100x | 1-3 hours |
| > 20 mM | Diminishing Returns | May lead to side reactions or solubility issues. |
Experimental Protocols
Protocol 1: General Procedure for Aniline-Catalyzed Oxime Ligation
-
Preparation of Buffer: Prepare a 100 mM sodium acetate or sodium phosphate buffer and adjust the pH to 4.5.
-
Dissolving Reactants: Dissolve the carbonyl-containing compound (e.g., an aldehyde or ketone) in the pH 4.5 buffer to a final concentration of 1 mM.
-
In a separate tube, dissolve the hydroxylamine-containing compound in the same buffer to a final concentration of 1.2 mM (a slight excess).
-
Preparation of Catalyst Stock: Prepare a 100 mM stock solution of aniline in DMSO or an appropriate solvent.
-
Initiating the Reaction: Combine the carbonyl and hydroxylamine solutions. Add the aniline stock solution to the reaction mixture to achieve a final aniline concentration of 10 mM.
-
Incubation: Gently agitate the reaction mixture at room temperature.
-
Monitoring Progress: Monitor the reaction progress by a suitable analytical method, such as HPLC or LC-MS, at regular intervals (e.g., 30 minutes, 1 hour, 2 hours, 4 hours).
-
Quenching and Purification: Once the reaction is complete, the product can be purified directly using methods like reverse-phase HPLC. If desired, the reaction can be quenched by adjusting the pH to 7.0.
Visual Guides
Caption: Workflow for a typical aniline-catalyzed oxime ligation experiment.
Caption: Troubleshooting decision tree for low-yield oxime formation.
Caption: Simplified mechanism of aniline-catalyzed oxime formation.
Technical Support Center: Copper-Catalyzed Click Chemistry
Welcome to the Technical Support Center for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding side reactions and other common issues encountered during CuAAC experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during your copper-catalyzed click chemistry experiments.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
-
Oxidation of Copper(I) Catalyst: The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[1][2]
-
Inappropriate Ligand or Ligand-to-Copper Ratio: Ligands are crucial for stabilizing the Cu(I) catalyst, preventing oxidation, and accelerating the reaction.[4] An incorrect choice of ligand or an improper ratio can lead to poor yields.
-
Solution: For aqueous reactions, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are recommended. The optimal ligand-to-copper ratio is typically between 1:1 and 5:1. It is advisable to pre-mix the copper salt and the ligand before adding them to the reaction mixture.
-
-
Impure Reagents or Solvents: The purity of the azide, alkyne, and solvents can significantly affect the reaction outcome.
-
Solution: Use high-purity reagents and solvents. If impurities are suspected, consider purifying your starting materials.
-
-
Substrate-Specific Issues:
-
Steric Hindrance: Bulky groups near the azide or alkyne can slow down the reaction.
-
Solution: Increase the reaction time or temperature to overcome steric hindrance.
-
-
Coordinating Functional Groups: Functional groups on your substrates, such as thiols or boronic acids, can chelate the copper catalyst and inhibit the reaction.
-
Solution: Increase the concentration of the copper-ligand complex or add sacrificial metals like Zn(II) or Ni(II) to bind to the interfering groups.
-
-
-
Incorrect Reagent Stoichiometry: The ratio of azide to alkyne is a critical parameter.
-
Solution: While a 1:1 ratio is often a good starting point, using a slight excess (e.g., 1.1 to 2-fold) of one of the reagents (typically the less valuable one) can help drive the reaction to completion.
-
Troubleshooting Workflow for Low Yield:
References
Technical Support Center: Optimizing Reaction Conditions for PROTAC Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My PROTAC synthesis resulted in a low yield. What are the common causes and how can I improve it?
A1: Low synthetic yields in PROTAC synthesis can arise from several factors, including incomplete reactions, side reactions, and degradation of starting materials or products. To improve the yield, consider the following:
-
Reaction Conditions: Optimize reaction parameters such as temperature, reaction time, and solvent. For instance, in amide coupling reactions, ensure anhydrous conditions to prevent hydrolysis of activated esters.
-
Coupling Reagents: For amide bond formation, screen different coupling reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, TEA). The choice of reagent can significantly impact reaction efficiency.[1][2]
-
"Click Chemistry": Employing copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) for the final conjugation step can often provide higher yields and cleaner reactions due to their high efficiency and functional group tolerance.[][4]
-
Purification: Minimize losses during purification by optimizing chromatography conditions. Use a column with appropriate stationary phase and a mobile phase gradient that provides good separation of your product from impurities.
Q2: My final PROTAC product is impure. What are the likely sources of impurities and how can I minimize them?
A2: Impurities in PROTAC synthesis can originate from starting materials, side products from the reaction, or degradation of the final compound. To obtain a pure product:
-
Starting Material Purity: Ensure the purity of your starting materials (target protein ligand, E3 ligase ligand, and linker) before starting the synthesis.
-
Reaction Monitoring: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times.
-
Side Reactions: In amide coupling, side reactions such as racemization can occur. Using additives like HOBt or Oxyma Pure can help suppress these side reactions. For click chemistry, ensure the use of a suitable copper source and ligand to prevent side reactions.[1]
-
Purification Strategy: A multi-step purification approach may be necessary. This could involve flash chromatography followed by preparative HPLC to remove closely related impurities.
Q3: My synthesized PROTAC has poor solubility in aqueous buffers. What strategies can I use to improve its solubility?
A3: Poor aqueous solubility is a common challenge for PROTACs due to their high molecular weight and lipophilicity. To enhance solubility:
-
Linker Modification: Incorporate hydrophilic moieties into the linker, such as polyethylene glycol (PEG) chains.
-
Formulation: For in vitro and in vivo studies, consider using formulation strategies like creating amorphous solid dispersions (ASDs) or using lipid-based formulations.
-
pH Adjustment: If the PROTAC has ionizable groups, adjusting the pH of the buffer can improve solubility.
-
Use of Co-solvents: For in vitro assays, using a small percentage of an organic co-solvent like DMSO can help solubilize the PROTAC, but be mindful of its potential effects on the assay.
Q4: I am observing a "hook effect" in my cellular degradation assays. What is it and how can I troubleshoot it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC. This occurs because at excessive concentrations, the PROTAC can form non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex required for degradation.
To troubleshoot the hook effect:
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad range of concentrations (e.g., from picomolar to micromolar) to identify the optimal concentration for degradation and the concentration at which the hook effect begins.
-
Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the formation of the ternary complex and determine the binding affinities of the PROTAC for its individual targets.
Troubleshooting Guides
Guide 1: Low Synthetic Yield
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient reaction time or temperature. | Monitor the reaction by LC-MS and extend the reaction time or increase the temperature as needed. |
| Inefficient coupling reagent. | Screen different coupling reagents (e.g., HATU, COMU) and additives (e.g., HOBt, Oxyma Pure). | |
| Steric hindrance. | Consider a different attachment point on the ligand or a longer, more flexible linker. | |
| Presence of side products | Non-specific reactions. | Use more selective reaction chemistry, such as "click chemistry". |
| Racemization during amide coupling. | Add a racemization suppressant like HOBt or Oxyma Pure. | |
| Product degradation | Unstable starting material or product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use freshly purified reagents. |
| Harsh deprotection conditions. | Use milder deprotection reagents or protecting groups that can be removed under gentler conditions. | |
| Loss during workup/purification | Product is water-soluble. | Use a different extraction solvent or employ solid-phase extraction (SPE). |
| Poor separation during chromatography. | Optimize the mobile phase and gradient for HPLC purification. Consider using a different stationary phase. |
Guide 2: Product Impurity
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots on TLC or peaks on LC-MS | Incomplete reaction. | Drive the reaction to completion by adding excess of one reagent or extending the reaction time. |
| Presence of side products. | Optimize reaction conditions (temperature, solvent, catalyst) to minimize side reactions. | |
| Degradation of the product. | Use milder reaction and purification conditions. Store the final product at low temperature and protected from light. | |
| Broad peaks in HPLC/LC-MS | On-column degradation or aggregation. | Modify the mobile phase (e.g., add a small amount of acid or base) or use a different column. |
| Presence of isomers. | If diastereomers are formed, try to separate them by chiral chromatography. | |
| Unexpected mass in MS | Formation of adducts (e.g., with sodium, potassium). | Use a mobile phase with an additive like formic acid or ammonium acetate to promote the formation of the protonated molecular ion. |
Experimental Protocols
Protocol 1: General Amide Coupling for PROTAC Synthesis
This protocol describes a general procedure for coupling a carboxylic acid-containing fragment with an amine-containing fragment using HATU as the coupling reagent.
Materials:
-
Carboxylic acid-containing fragment (1.0 eq)
-
Amine-containing fragment (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the carboxylic acid-containing fragment in anhydrous DMF under an inert atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-containing fragment to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Quantitative Data Example for Amide Coupling:
| Entry | Amine | Acid | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Ligand-Linker-NH₂ | E3 Ligand-COOH | HATU | DIPEA | DMF | 12 | 75 |
| 2 | Ligand-Linker-NH₂ | E3 Ligand-COOH | COMU | DIPEA | DMF | 12 | 82 |
| 3 | E3 Ligand-Linker-NH₂ | Ligand-COOH | HATU | TEA | DCM | 16 | 68 |
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
This protocol provides a general procedure for the final "click" reaction to assemble a PROTAC.
Materials:
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Azide-functionalized fragment (1.0 eq)
-
Alkyne-functionalized fragment (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, or DMSO)
Procedure:
-
Dissolve the azide and alkyne fragments in the chosen solvent.
-
Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture.
-
Add an aqueous solution of CuSO₄·5H₂O to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. The reaction is often complete within a short period. Monitor by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry, filter, and concentrate the organic layer.
-
Purify the product by chromatography.
Quantitative Data Example for Click Chemistry:
| Entry | Azide Component | Alkyne Component | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Ligand-Linker-N₃ | E3 Ligand-Alkyne | CuSO₄/NaAsc | tBuOH/H₂O | 2 | 95 |
| 2 | E3 Ligand-Linker-N₃ | Ligand-Alkyne | CuSO₄/NaAsc | DMF | 1 | 92 |
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
Troubleshooting Workflow for Low Degradation
Caption: A logical workflow for troubleshooting low PROTAC efficacy.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway leading to cell proliferation.
BRD4 Signaling Pathway
Caption: BRD4-mediated transcriptional activation.
References
Stability issues with Aminooxy-PEG1-azide in solution
This technical support center provides guidance on the stability of Aminooxy-PEG1-azide in solution, offering troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My conjugation reaction with this compound is giving low yields. Could the linker be degrading in my reaction buffer?
A: Yes, it is possible that the this compound is degrading, particularly the aminooxy functional group. Aminooxy compounds are known to be reactive and sensitive, and many suppliers recommend using them immediately after reconstitution.[1] Instability of the linker in solution can be a significant factor in low conjugation yields.
Q2: What are the main factors that can affect the stability of this compound in solution?
A: The stability of this compound in solution is primarily influenced by:
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pH: The aminooxy group's stability can be pH-dependent.
-
Temperature: Higher temperatures can accelerate the degradation of the molecule.
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Solvent: The choice of solvent can impact the stability of both the aminooxy and azide functional groups.
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Storage Duration: Prolonged storage in solution is generally not recommended.[1]
Q3: How should I store this compound once it is in solution?
A: For optimal stability, it is recommended to prepare solutions of this compound fresh for each experiment. If storage is necessary, it should be for a short duration at low temperatures (-20°C or -80°C) in a suitable anhydrous solvent and protected from light. Avoid repeated freeze-thaw cycles.
Q4: Is the azide group on the this compound stable?
A: The azide functional group is generally very stable under a wide range of reaction conditions, which is why it is favored for "click chemistry" reactions.[2] It is less likely to be the source of instability compared to the aminooxy group. However, it is important to avoid acidic conditions and the presence of reducing agents that are not part of the intended reaction, as these can potentially affect the azide group.
Q5: What are the potential degradation pathways for this compound?
A: While specific degradation pathways for this compound are not extensively documented in the literature, potential degradation can occur at three main sites: the aminooxy group, the azide group, and the PEG linker itself. The aminooxy group is generally the most sensitive. Degradation of the PEG chain can occur via oxidation.
Troubleshooting Guide: Stability Issues
This guide provides a structured approach to troubleshooting common problems that may arise due to the potential instability of this compound in solution.
Problem 1: Low or No Conjugation to an Aldehyde or Ketone
| Possible Cause | Troubleshooting Step |
| Degradation of the aminooxy group | Prepare a fresh solution of this compound immediately before use. Avoid storing the linker in solution for extended periods. |
| Optimize the pH of the reaction buffer. The reaction of the aminooxy group with aldehydes or ketones is most efficient at a slightly acidic to neutral pH (around 4.5-7). | |
| Ensure the reaction temperature is appropriate. While gentle heating can sometimes increase reaction rates, excessive heat can degrade the linker. | |
| Analyze the integrity of your this compound stock. Use an appropriate analytical method, such as LC-MS, to check for the presence of the correct molecular weight species. | |
| Incorrect buffer composition | Avoid buffers containing primary amines (e.g., Tris), as these can compete with the aminooxy group for reaction with the aldehyde or ketone. |
Problem 2: Low or No "Click Chemistry" Reaction
| Possible Cause | Troubleshooting Step |
| Degradation of the azide group | While less common, ensure that the reaction conditions are not overly acidic or contain strong reducing agents that could affect the azide. |
| Confirm the purity of your alkyne-containing reaction partner. | |
| Issues with the click chemistry reaction itself | Ensure the proper catalyst (e.g., copper(I)) and ligands are used if performing a CuAAC reaction. |
| Optimize the solvent system. While click chemistry is robust, the choice of solvent can impact reaction efficiency. |
Data Summary: Stability of Functional Groups
The following table summarizes the general stability characteristics of the functional groups present in this compound based on available chemical knowledge.
| Functional Group | General Stability | Factors Promoting Degradation | Recommended Practices |
| Aminooxy (-O-NH2) | Reactive and sensitive | Prolonged storage in solution, high temperatures, non-optimal pH | Prepare solutions fresh. Store at low temperatures for short periods. Use slightly acidic to neutral pH for reactions. |
| Azide (-N3) | Generally stable | Strong acids, some reducing agents, prolonged exposure to light | Avoid harsh acidic conditions and incompatible reducing agents. Store protected from light. |
| PEG1 Linker | Generally stable | Oxidizing agents, high temperatures over long periods | Use high-purity solvents and avoid sources of oxidative stress. |
Experimental Protocols
Protocol: General Stability Assessment of a Bifunctional Linker in Solution
Objective: To determine the stability of a bifunctional linker (e.g., this compound) under various solution conditions (pH, solvent, temperature) over time.
Materials:
-
Bifunctional linker (this compound)
-
Aqueous buffers of different pH values (e.g., pH 4, 7, 9)
-
Organic solvents (e.g., DMSO, DMF, Acetonitrile)
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LC-MS system for analysis
-
Incubator or water bath
Methodology:
-
Solution Preparation: Prepare stock solutions of the bifunctional linker at a known concentration in the selected aqueous buffers and organic solvents.
-
Incubation: Aliquot the solutions into separate vials for each time point and condition to be tested. Incubate the vials at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.
-
Sample Analysis: Immediately analyze the samples by LC-MS to determine the percentage of the intact linker remaining. Monitor for the appearance of new peaks that could correspond to degradation products.
-
Data Analysis: Plot the percentage of the intact linker remaining versus time for each condition to determine the degradation rate.
Visualizations
Logical Workflow for Troubleshooting Low Conjugation Yield
Caption: Troubleshooting workflow for low conjugation yield.
Potential Degradation Sites of this compound
Caption: Potential sites of degradation on the this compound molecule.
References
Technical Support Center: Preventing Non-Specific Binding in Protein Labeling
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the prevention of non-specific binding in protein labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in protein labeling?
A1: Non-specific binding (NSB) refers to the attachment of a labeled protein or antibody to unintended targets, rather than the specific molecule of interest. This can be caused by various molecular forces, including hydrophobic, ionic, and other charge-based interactions between the labeling reagent and other molecules in the sample.[1][2][3] This phenomenon can lead to high background signals, which obscure the true results and can lead to false positives.[4]
Q2: What are the main causes of high background and non-specific binding?
A2: The primary causes of high background and non-specific binding include:
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Inappropriate Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to binding at low-affinity, non-target sites.[4]
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Inadequate Blocking: Failure to effectively block all unoccupied sites on a solid phase (like a microplate or membrane) can leave them open for antibodies to bind non-specifically.
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Hydrophobic and Ionic Interactions: Antibodies can adhere to proteins and other biomolecules through non-specific hydrophobic or electrostatic forces.
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Fc Receptor Binding: Immune cells, such as macrophages, B cells, and natural killer (NK) cells, possess Fc receptors on their surface that can bind the Fc (constant) region of antibodies, leading to a strong, non-antigen-specific signal.
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Endogenous Factors: Some tissues contain endogenous enzymes (like peroxidases or phosphatases) or biotin that can react with detection reagents, causing background signal.
Q3: What is the purpose of a blocking step?
A3: The blocking step is critical in immunoassays to prevent the non-specific binding of antibodies to the assay surface. By incubating the surface with a solution of proteins or other molecules (a blocking agent), any sites that could potentially bind the primary or secondary antibody are saturated. This ensures that the antibodies only bind to their intended target antigen, thereby improving the signal-to-noise ratio.
Q4: How do I choose the right blocking agent?
A4: The ideal blocking agent must be chosen empirically for each specific assay system. Considerations include the type of sample, the antibodies being used, and the detection system. Common choices include proteins like non-fat dry milk and bovine serum albumin (BSA), as well as normal serum and commercially available protein-free blockers.
Q5: Can I use the same blocking buffer for all my experiments?
A5: While it is convenient to use a single blocking buffer, it is not always optimal. The choice of blocking agent can significantly impact the outcome of an experiment. For instance, non-fat milk is a cost-effective and efficient blocker, but it contains phosphoproteins (like casein) and biotin, making it unsuitable for detecting phosphorylated proteins or when using avidin-biotin detection systems. In these cases, BSA is a better alternative.
Troubleshooting Guides
Issue 1: High Background Across the Entire Sample
High, uniform background often indicates a systemic issue with one of the core steps of the labeling protocol.
| Possible Cause | Recommended Solution |
| Antibody concentration too high | Perform an antibody titration to determine the optimal concentration that maximizes the specific signal while minimizing background. A lower concentration with a longer incubation time may be beneficial. |
| Inadequate blocking | Increase the concentration of the blocking agent (e.g., from 3% to 5% non-fat milk or BSA). Extend the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C) with gentle agitation. Consider switching to a different blocking agent. |
| Insufficient washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Also, increase the volume of wash buffer used for each wash. Adding a non-ionic detergent like Tween-20 (typically 0.05-0.1%) to the wash buffer can help reduce weaker, non-specific interactions. |
| Hydrophobic interactions | Include a non-ionic detergent (e.g., 0.05% Tween-20) in your blocking and wash buffers to disrupt hydrophobic interactions. |
| Ionic interactions | Increase the salt concentration (e.g., up to 200-300 mM NaCl) in your buffers to shield charged interactions between the antibody and other proteins or surfaces. |
Issue 2: Non-Specific Staining in Specific Cell Types
If high background is localized to certain cell populations, it may be due to endogenous factors within those cells.
| Possible Cause | Recommended Solution |
| Fc Receptor Binding | Many immune cells (e.g., B cells, macrophages, NK cells) express Fc receptors that bind antibodies non-specifically. Pre-incubate cells with an Fc blocking reagent, such as an anti-CD16/32 antibody (for mouse samples) or purified human IgG (for human samples), before adding your primary antibody. |
| Endogenous Enzymes | If using an enzyme-based detection system (e.g., HRP or AP), endogenous enzymes in the tissue can produce a false signal. Quench endogenous peroxidase activity with a 3% H2O2 solution before the blocking step. |
| Endogenous Biotin | In biotin-based detection systems, endogenous biotin in tissues like the liver and kidney can cause high background. Use an avidin/biotin blocking kit to saturate endogenous biotin before applying the primary antibody. |
Data Presentation: Comparison of Common Blocking Agents
Choosing the appropriate blocking agent is crucial. While the optimal choice is application-dependent, the following table summarizes the properties and common working concentrations of frequently used blockers.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Non-Fat Dry Milk (NFDM) | 3-5% (w/v) | Inexpensive and widely available. Highly effective at reducing background due to its complex protein mixture. | Contains phosphoproteins (casein) and biotin, which can interfere with phospho-specific antibody detection and avidin-biotin systems, respectively. |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A single, purified protein, which reduces the risk of cross-reactivity with certain antibodies. Recommended for use with phospho-specific antibodies. | More expensive than NFDM. May be less effective at blocking than milk in some cases, leading to higher background. |
| Normal Serum | 1-5% (v/v) | Very effective at blocking, especially for reducing Fc receptor binding. The serum should be from the same species in which the secondary antibody was raised to prevent cross-reactivity. | Can contain endogenous antibodies that may cross-react with the primary antibody or other sample proteins. |
| Fish Gelatin | 0.1-1% (w/v) | Does not contain phosphoproteins or biotin. Remains liquid at cold temperatures. | May be less effective than other protein-based blockers in certain applications. |
| Commercial/Protein-Free Blockers | Varies by manufacturer | Chemically defined and free of animal proteins, reducing lot-to-lot variability and cross-reactivity. Useful for assays where protein-based blockers interfere. | Can be significantly more expensive. Effectiveness varies and must be empirically tested. |
Experimental Protocols
Protocol 1: Antibody Titration for Optimal Concentration
Titrating antibodies is essential to find the concentration that provides the best signal-to-noise ratio. This protocol is a general guideline; specific volumes and cell numbers may need to be adjusted for your particular experiment.
-
Prepare a Cell Suspension: Prepare a single-cell suspension of your target cells at a concentration of 1 x 10^7 cells/mL in an appropriate staining buffer (e.g., PBS with 1% BSA).
-
Set Up Dilution Series: In a 96-well plate or microcentrifuge tubes, prepare a series of 2-fold dilutions of your antibody. A typical starting concentration is 10 µg/mL. For an 8-point titration in a 100 µL final volume, this would range from 1 µg down to ~8 ng per well.
-
Aliquot Cells: Add 100 µL of the cell suspension (1 x 10^6 cells) to each well or tube of your dilution series. Also, include an "unstained" control with only cells and buffer, and a "secondary-only" control if applicable.
-
Incubate with Antibody: Gently mix and incubate the cells with the antibody dilutions for 30 minutes at 4°C, protected from light.
-
Wash: Add 1-2 mL of staining buffer to each tube/well, centrifuge at 300-400 x g for 5 minutes, and carefully decant the supernatant. Repeat the wash step two more times.
-
Secondary Antibody Incubation (if needed): If using an unconjugated primary antibody, resuspend the cell pellets in 100 µL of staining buffer containing the appropriate dilution of a labeled secondary antibody. Incubate for 30 minutes at 4°C, protected from light.
-
Final Washes: Repeat the wash step (Step 5) two more times.
-
Resuspend and Analyze: Resuspend the final cell pellet in 200-400 µL of staining buffer and analyze using the appropriate detection method (e.g., flow cytometry, fluorescence microscopy).
-
Determine Optimal Concentration: The optimal antibody concentration is the one that gives the best separation between the positive and negative populations with the lowest background staining on the negative population.
Protocol 2: Fc Receptor Blocking
This protocol is designed to block non-specific antibody binding to Fc receptors on immune cells, particularly for flow cytometry applications.
-
Prepare a Cell Suspension: Prepare a single-cell suspension at a concentration of 1 x 10^7 cells/mL in your chosen staining buffer.
-
Aliquot Cells: Dispense 100 µL of the cell suspension (containing 1 x 10^6 cells) into your staining tubes.
-
Add Fc Block: Add the Fc blocking reagent directly to the cell suspension. Common options include:
-
Commercial Anti-Fc Receptor Antibodies: (e.g., anti-CD16/32 for mouse cells). Use at the concentration recommended by the manufacturer.
-
Purified IgG: Add purified, irrelevant IgG from the same species as your primary antibody at a concentration of 1-10 µg per 10^6 cells. For human samples, human IgG is often used.
-
-
Incubate: Gently mix and incubate for 15-20 minutes at room temperature or on ice.
-
Proceed to Staining: Do not wash the cells after this incubation. Proceed directly with adding your diluted primary antibody to the cell suspension containing the Fc block.
-
Continue Protocol: Follow your standard staining and washing protocol from this point forward.
Visualizations
Caption: Troubleshooting workflow for high background.
Caption: Mechanism of Fc receptor-mediated non-specific binding.
Caption: Decision tree for selecting a blocking agent.
References
Technical Support Center: Handling Reactive and Sensitive Aminooxy Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with reactive and sensitive aminooxy compounds. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an oxime ligation reaction?
A1: The optimal pH for oxime ligation, the reaction between an aminooxy group and an aldehyde or ketone, is typically between 4.5 and 7.[1] At a lower pH, the aminooxy group can become protonated, which reduces its nucleophilicity. Conversely, at a higher pH, the rate-limiting step of dehydrating the hemiaminal intermediate is slow. For many bioconjugation applications, a pH of 6.5-7.5 is used to maintain the stability of the biomolecules involved.[1][2]
Q2: My oxime ligation reaction is slow. How can I increase the reaction rate?
A2: Slow reaction rates can be a common issue, particularly at neutral pH and with low reactant concentrations. To accelerate the reaction, you can:
-
Use a catalyst: Aniline and its derivatives are effective nucleophilic catalysts that can significantly increase the reaction rate at neutral pH.[1]
-
Optimize the pH: Ensure your reaction is performed within the optimal pH range of 4.5-7.
-
Increase reactant concentration: If your experimental design allows, increasing the concentration of either the aminooxy-containing molecule or the carbonyl compound will increase the reaction rate.[1]
Q3: What are the common side reactions I should be aware of?
A3: While oxime ligation is highly chemoselective, some side reactions can occur:
-
Reaction with other nucleophiles: Primary amines, if present in high concentrations, may compete with the aminooxy group to form less stable imines (Schiff bases).
-
Hydrolysis of NHS esters: If you are using an N-hydroxysuccinimide (NHS) ester to introduce the aminooxy group, it can be prone to hydrolysis, especially at a higher pH, which results in a non-reactive carboxylic acid.
-
Oxidation of sensitive functional groups: Biomolecules containing sensitive groups like thiols can be susceptible to oxidation during the reaction and purification steps.
Q4: How should I store my aminooxy compounds?
A4: Due to their reactive nature, proper storage is crucial. Solid aminooxy compounds should generally be stored at -20°C, protected from light. For solutions, for instance in DMSO, storage at -20°C for up to one month or at -80°C for up to six months is recommended for some compounds. It is advisable to prepare solutions fresh when possible as they can be unstable. Always allow the container to reach room temperature before opening to prevent condensation.
Q5: I am observing E/Z isomers in my product. Is this a problem?
A5: The oxime bond can form as E/Z stereoisomers, which may be separable by HPLC. For many bioconjugation applications, the presence of both isomers does not affect the functionality of the final conjugate.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive aminooxy reagent due to improper storage or age. | Perform a quality control check on the aminooxy reagent. Prepare a fresh solution of the reagent. |
| Suboptimal reaction pH. | Optimize the pH of the reaction buffer to be within the 4.5-7 range. | |
| Low reactant concentration. | If possible, increase the concentration of one or both reactants. | |
| Presence of primary amines (e.g., Tris buffer) in the reaction mixture. | Use a buffer that does not contain primary amines, such as phosphate or acetate buffers. | |
| Multiple Products or Impurities | Side reactions with other functional groups on the biomolecule. | Consider using protecting groups for non-target reactive sites. |
| Hydrolysis of the aminooxy reagent (e.g., NHS ester form). | Use fresh reagents and perform the reaction at a slightly acidic to neutral pH to minimize hydrolysis. | |
| Contaminants in starting materials or solvents. | Ensure the purity of starting materials and use high-purity solvents. Analyze starting materials by HPLC or mass spectrometry before the reaction. | |
| Difficulty in Purifying the Final Conjugate | Similar properties of starting materials and the product. | Utilize chromatography techniques that exploit subtle differences, such as hydrophobicity (hydrophobic interaction chromatography, HIC) or charge (ion-exchange chromatography, IEX). HPLC is a powerful tool for both analysis and purification. |
| Product instability during purification. | Avoid prolonged exposure to harsh conditions (e.g., very low or high pH) during the purification process. | |
| Presence of unreacted starting materials. | Optimize the stoichiometry of your reactants to drive the reaction to completion. Use an excess of one of the reactants if feasible. |
Quantitative Data Summary
The rate of oxime ligation is significantly influenced by the pH and the presence of a catalyst. The following table summarizes the observed rate constants for the reaction between an aminooxyacetyl-peptide and benzaldehyde.
| Catalyst (Concentration) | pH | Solvent | kobs (M⁻¹s⁻¹) |
| None | 4.5 | 0.1 M Acetate Buffer | ~0.1 |
| Aniline (100 mM) | 7.0 | 0.3 M Na Phosphate | 8.2 |
This data is compiled from various sources and is intended for comparative purposes. Actual rates will vary depending on the specific reactants and conditions.
Experimental Protocols
Protocol 1: General Oxime Ligation for Small Molecule Conjugation
-
Dissolve Reactants: Dissolve the aldehyde or ketone-containing molecule in a suitable reaction buffer (e.g., 0.1 M phosphate buffer, pH 6.5) to a final concentration of 1-10 mM. In a separate vial, dissolve the aminooxy-containing molecule in the same buffer to a similar concentration.
-
Initiate Reaction: Combine the two solutions.
-
Add Catalyst (Optional): For reactions at or near neutral pH, a freshly prepared stock solution of aniline can be added to the reaction mixture to a final concentration of 10-100 mM.
-
Incubate: Allow the reaction to proceed at room temperature for 2-24 hours. The progress of the reaction can be monitored by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry.
-
Purification: Once the reaction is complete, purify the oxime conjugate using an appropriate method, such as flash column chromatography on silica gel or preparative HPLC.
Protocol 2: Quality Control of Aminooxy Reagent Activity
This protocol provides a method to verify the reactivity of an aminooxy-containing reagent.
-
Prepare a Test Reaction: In a small vial, dissolve a simple, readily available aldehyde (e.g., benzaldehyde) in the reaction buffer (e.g., 0.1 M acetate buffer, pH 5.5) to a concentration of ~5 mM.
-
Add Aminooxy Reagent: Add an equimolar amount of the aminooxy reagent to be tested.
-
Monitor by TLC: At time zero and after 1-2 hours, spot the reaction mixture on a TLC plate alongside the starting aldehyde.
-
Analyze: Develop the TLC plate in an appropriate solvent system (e.g., ethyl acetate/hexanes). The disappearance of the aldehyde spot and the appearance of a new, typically more polar, spot corresponding to the oxime product indicates an active aminooxy reagent. For a more quantitative assessment, the reaction can be monitored by HPLC.
Protocol 3: HPLC Purification of an Oxime Conjugate
-
Sample Preparation: After the reaction is complete, filter the reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.
-
Column Equilibration: Equilibrate a suitable reverse-phase HPLC column (e.g., C18) with a mixture of solvent A (e.g., water with 0.1% trifluoroacetic acid) and solvent B (e.g., acetonitrile with 0.1% trifluoroacetic acid).
-
Injection and Gradient: Inject the filtered sample onto the column. Run a linear gradient of increasing solvent B to elute the components. The specific gradient will depend on the hydrophobicity of the starting materials and the product.
-
Fraction Collection: Collect fractions as they elute from the column, monitoring the chromatogram at an appropriate wavelength (e.g., 220 nm or 280 nm for proteins/peptides).
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC or mass spectrometry to identify those containing the pure product. Pool the pure fractions and remove the solvent by lyophilization or evaporation.
Visualizations
Caption: Troubleshooting workflow for low or no product yield in oxime ligation.
Caption: Simplified reaction pathway for oxime ligation.
References
Technical Support Center: Improving Solubility of Hydrophobic Molecules with PEG Linkers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using polyethylene glycol (PEG) linkers to enhance the solubility of hydrophobic molecules.
Frequently Asked Questions (FAQs)
Q1: What is a PEG linker and how does it improve the solubility of hydrophobic molecules?
A PEG linker is a polymer composed of repeating ethylene oxide units.[1] When covalently attached to a hydrophobic molecule—a process called PEGylation—the resulting conjugate often exhibits significantly improved aqueous solubility.[1][2][3] The hydrophilic nature of the PEG chain, with its ether oxygen atoms forming hydrogen bonds with water, creates a protective hydration shell around the hydrophobic molecule.[4] This masks the hydrophobic core, leading to enhanced solubility and stability in aqueous environments.
Q2: How do I choose the right PEG linker for my application?
Selecting the optimal PEG linker depends on several factors:
-
Solubility Requirements: Longer PEG chains generally lead to a greater increase in the water solubility of hydrophobic molecules.
-
Application Needs: Define the purpose of the conjugation. For example, is it for in-vitro assays or in-vivo drug delivery?
-
Functional Groups: The PEG linker must have a reactive group that is compatible with the functional groups on your target molecule (e.g., NHS esters for primary amines, maleimides for thiols).
-
PEG Architecture:
-
Linear PEGs are suitable for applications requiring precision and minimal steric hindrance.
-
Branched PEGs offer superior shielding effects, which can increase in-vivo circulation time and further improve solubility.
-
-
Chain Length: Shorter PEG chains (e.g., 2-12 units) are used for compact labeling, while longer chains (e.g., 2000 Da and above) are preferred for significantly improving solubility and reducing immunogenicity.
Q3: What are the main types of PEGylation chemistries?
PEGylation reactions typically target specific functional groups on the hydrophobic molecule. Common chemistries include:
-
Amine-Reactive PEGylation: This targets primary amines (e.g., lysine residues or the N-terminus of proteins) using PEG linkers with N-hydroxysuccinimide (NHS) esters or aldehydes.
-
Thiol-Reactive PEGylation: This is specific for free sulfhydryl groups (e.g., cysteine residues) and commonly uses PEG-maleimide, PEG-iodoacetate, or PEG-vinylsulfone linkers.
-
Click Chemistry: This involves reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), offering high specificity and efficiency.
Q4: How can I confirm that my molecule has been successfully PEGylated?
Several analytical techniques can be used to characterize the PEGylated conjugate:
-
SDS-PAGE: For PEGylated proteins, this technique will show an increase in the apparent molecular weight compared to the unmodified protein.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can determine the elemental composition of the drug-linker conjugate and identify the sites of PEGylation through peptide mapping.
-
NMR Spectroscopy: 1H NMR is commonly used to characterize PEG functionalization, quantify the number of functional groups per PEG polymer, and determine the conjugation yield.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius, which increases upon PEGylation. It is effective for separating PEGylated products from unreacted molecules.
-
Dynamic Light Scattering (DLS): DLS measures the molecular radii of the conjugates, which can help in evaluating the molecular weight of PEGylated proteins.
Troubleshooting Guide
This section addresses common problems encountered during the PEGylation of hydrophobic molecules.
| Problem | Potential Causes | Recommended Solutions |
| Low or No PEGylation | Inactive Reagents: The reactive group on the PEG linker (e.g., NHS ester) may have hydrolyzed due to moisture. | Always equilibrate the PEG reagent to room temperature before opening the vial to prevent moisture condensation. Prepare solutions of reactive PEGs immediately before use and avoid making stock solutions. |
| Incorrect Buffer Conditions: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the PEG linker. The pH of the reaction buffer may not be optimal for the specific conjugation chemistry. | Use amine-free buffers such as PBS, HEPES, or bicarbonate for amine-reactive PEGylation. Optimize the reaction pH; for example, NHS esters react efficiently at a neutral to slightly basic pH (7.2-8.5). | |
| Suboptimal Molar Ratio: An insufficient molar excess of the PEG linker can lead to low conjugation efficiency. | For labeling proteins like IgG, a 20-fold molar excess of PEG NHS ester is often recommended. Optimize the PEG-to-molecule ratio based on your specific target and desired degree of PEGylation. | |
| Product Aggregation | Over-PEGylation: Attaching too many PEG chains can sometimes lead to aggregation, especially with larger molecules. | Reduce the molar excess of the PEG linker in the reaction. Optimize reaction time and temperature to control the extent of PEGylation. |
| Disulfide-Linked Dimers: For molecules with free thiols, oxidation can lead to the formation of disulfide-linked dimers and aggregates, especially under neutral to slightly alkaline pH conditions. | Consider performing the reaction in the absence of oxygen or adding a reducing agent, though this must be compatible with the chosen PEGylation chemistry. | |
| Difficulty in Purification | Similar Properties of Reactants and Products: The PEGylated product may have similar physicochemical properties to the starting materials, making separation challenging. | Size Exclusion Chromatography (SEC): This is a primary method for separating the larger PEGylated conjugate from smaller, unreacted PEG linkers and byproducts. Ion Exchange Chromatography (IEX): This technique is highly effective for purifying PEGylated proteins, as PEGylation can alter the surface charge of the molecule, allowing for separation from the unPEGylated form. Complexation with MgCl2: For PEGylated small molecules that are oily or difficult to handle, complexation with magnesium chloride can transform them into solid precipitates, facilitating easier isolation and purification. |
| Loss of Biological Activity | Steric Hindrance: The attached PEG chain may block the active site or binding interface of the molecule. | Use a PEG linker with a longer chain to increase the distance between the molecule and the PEG chain, which can help overcome steric hindrance. Alternatively, explore site-specific PEGylation to attach the PEG linker at a location distant from the active site. |
| Modification of Critical Residues: The PEGylation reaction may have modified an amino acid that is essential for the molecule's function. | Employ site-specific PEGylation strategies. For example, by lowering the pH to around 7 or below, you can often achieve selective PEGylation of the N-terminus of a protein over lysine residues. |
Quantitative Data Summary
The addition of PEG linkers can dramatically increase the aqueous solubility of hydrophobic molecules. The extent of this enhancement is often dependent on the molecular weight of the PEG chain.
| Molecule | PEG Molecular Weight | Fold Increase in Solubility | Reference |
| Simvastatin | PEG 12000 | ~3-fold increase in dissolution rate | |
| Carvedilol | PEG 4000 | ~5-fold | |
| Itraconazole | Increasing PEG MW | Higher phase solubility with increased PEG MW | |
| Celecoxib | PEG 6000 | Significant enhancement | |
| Saxagliptine HCl | PEG 4000 | ~2.8-fold (99.49% release vs 35.82% for pure drug) |
Experimental Protocols
Protocol: PEGylation of a Hydrophobic Small Molecule with a Primary Amine using an NHS Ester-PEG Linker
This protocol provides a general procedure for conjugating an amine-containing hydrophobic molecule with a PEG-NHS ester.
Materials:
-
Amine-containing hydrophobic molecule
-
PEG-NHS Ester
-
Anhydrous organic solvent (e.g., DMF, DMSO, DCM)
-
Base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus (e.g., magnetic stir plate and stir bar)
-
Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
-
Purification system (e.g., column chromatography)
Procedure:
-
Preparation of Reactants:
-
Equilibrate the PEG-NHS ester vial to room temperature before opening.
-
Dissolve the amine-containing small molecule in an appropriate anhydrous organic solvent.
-
Prepare a solution of the PEG-NHS ester in an anhydrous organic solvent immediately before use.
-
-
Conjugation Reaction:
-
In a reaction vessel, add the solution of the amine-containing molecule.
-
While stirring, add a base (e.g., TEA or DIPEA) to the reaction mixture.
-
Add the PEG-NHS ester solution to the reaction mixture. A molar ratio of 1:1 or 2:1 (amine:PEG) can be a starting point, but this should be optimized.
-
Allow the reaction to stir at room temperature for 3-24 hours. The optimal reaction time will depend on the specific substrates.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using TLC or LC-MS to observe the consumption of the starting materials and the formation of the PEGylated product.
-
-
Purification:
-
Once the reaction is complete, the PEGylated product can be isolated using standard organic synthesis workup procedures or purified by column chromatography.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to PROTAC Linkers: Evaluating Aminooxy-PEG1-azide and Alternative Strategies
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutics, shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules are composed of three distinct parts: a ligand to bind the target protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] While significant attention is often given to the ligands, the linker is a critical determinant of a PROTAC's success. It profoundly influences the molecule's efficacy, selectivity, and pharmacokinetic properties by dictating the formation and stability of the crucial ternary complex.[][4]
This guide provides an objective comparison of different PROTAC linker strategies, with a special focus on Aminooxy-PEG1-azide as an exemplar of a modern, modular linker. We will present supporting experimental data, detailed protocols for key evaluation assays, and visualizations to aid in the rational design of next-generation protein degraders.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Comparison of PROTAC Linker Strategies
PROTAC linkers can be broadly classified into three main categories: flexible, rigid, and "clickable". Each class presents distinct advantages and disadvantages that affect a PROTAC's overall performance.
1. Flexible Linkers (Alkyl and PEG Chains) These are the most common linkers used in PROTAC design, primarily due to their synthetic accessibility and the ease with which their length can be modified.
-
Alkyl Chains: Simple hydrocarbon chains that offer significant conformational flexibility. However, they are typically hydrophobic, which can negatively impact the solubility and pharmacokinetic properties of the resulting PROTAC.
-
Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than their alkyl counterparts. This property can enhance the aqueous solubility of the PROTAC molecule. Statistics indicate that over half of reported PROTACs utilize PEG-based linkers. The flexibility of PEG linkers may also allow them to adopt folded conformations that shield polar surface area, potentially improving cell membrane traversal.
2. Rigid Linkers To overcome the potential drawbacks of highly flexible linkers, researchers have incorporated rigid motifs, such as piperazine, piperidine, or aromatic rings. These structures introduce conformational constraints, which can pre-organize the PROTAC into a bioactive conformation that is more favorable for ternary complex formation, potentially leading to enhanced potency and selectivity.
3. "Clickable" Linkers and the Role of this compound The "trial and error" approach to optimizing linker length and composition can be resource-intensive. "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and modular strategy for rapidly synthesizing libraries of PROTACs. This approach uses bioorthogonal functional groups, like azides and alkynes, to reliably join molecular fragments.
This compound is a prime example of a modern, bifunctional linker designed for this modular approach.
-
It has a PEG core , imparting the solubility benefits common to that linker class.
-
It features an azide (N3) group , making it a "clickable" linker ready for CuAAC or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This allows for its efficient conjugation to a warhead or E3 ligand bearing an alkyne group, forming a stable triazole ring in the final PROTAC.
-
It also contains an aminooxy (ONH2) group , which provides an alternative conjugation handle that can react with aldehydes to form a stable oxime bond.
This dual functionality makes this compound a versatile tool, enabling chemists to rapidly assemble diverse PROTACs to accelerate the identification of an optimal linker.
Caption: Classification of common PROTAC linker strategies.
Data Presentation: Performance Comparison
The optimal linker is highly dependent on the specific POI and E3 ligase pair. The following tables provide a qualitative summary of linker characteristics and quantitative data from published studies to illustrate the performance that can be achieved with different linker strategies.
Table 1: Qualitative Comparison of PROTAC Linker Characteristics
| Feature | Flexible Linkers (Alkyl/PEG) | Rigid Linkers (e.g., Piperazine) | "Clickable" Linkers (e.g., Triazole) |
| Flexibility | High | Low (Constrained) | Low (Planar Triazole Ring) |
| Solubility Impact | Alkyl: HydrophobicPEG: Hydrophilic | Can enhance water solubility | The triazole moiety is metabolically stable |
| Synthetic Approach | Synthetically accessible | Can be more synthetically challenging | Enables rapid, modular "click chemistry" synthesis |
| Key Advantage | Ease of synthesis and length modification | May improve potency/selectivity via pre-organization | Accelerates library synthesis for rapid optimization |
Table 2: Representative Performance Data for PROTACs with Different Linkers
Disclaimer: The following data are compiled from different studies targeting different proteins and are intended for illustrative purposes only. They do not represent a direct head-to-head comparison.
| Linker Type | PROTAC Target | Linker Composition | DC50 | Dmax | Reference |
| Alkyl/Ether | TBK1 | 21-atom alkyl/ether chain | 3 nM | 96% | |
| PEG | Androgen Receptor | PEG-based | 10 nM | 33% | |
| Triazole (Clickable) | CDK9 | Triazole-containing | 2.5 nM | >95% |
Experimental Protocols
Evaluating a PROTAC's efficacy requires a suite of biophysical and cell-based assays. Below are protocols for three fundamental experiments.
Caption: A typical experimental workflow for PROTAC evaluation.
Protocol: Western Blot for PROTAC-Induced Degradation
This is the foundational assay to quantify the extent of target protein degradation (DC50 and Dmax).
-
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compound stock (in DMSO)
-
Ice-cold Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment, PVDF membranes, and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (for target protein and loading control, e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Methodology:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant for each sample using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by boiling. Separate proteins by size using SDS-PAGE, then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection & Analysis: Apply the chemiluminescent substrate and capture the signal with an imager. Quantify band intensity using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit to a dose-response curve to determine DC50 and Dmax values.
-
Protocol: Cellular Permeability Assessment (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free method to assess a compound's ability to cross a lipid membrane via passive diffusion.
-
Principle: A 96-well microplate system is used, with a donor plate and an acceptor plate separated by a filter coated with an artificial lipid membrane (e.g., phosphatidylcholine). The PROTAC is added to the donor wells, and over time, it diffuses through the lipid layer into the acceptor well. The concentration in each well is measured (typically by LC-MS) to calculate an apparent permeability coefficient (Papp).
-
Workflow:
-
Hydrate the artificial membrane on the filter of the donor plate.
-
Add the PROTAC solution to the donor wells and buffer to the acceptor wells.
-
Incubate the plate assembly for a set period (e.g., 4-16 hours) at room temperature.
-
After incubation, determine the concentration of the PROTAC in both donor and acceptor wells.
-
Calculate the Papp value. High Papp values suggest better passive diffusion potential.
-
Protocol: Ternary Complex Formation Analysis (SPR)
Surface Plasmon Resonance (SPR) is a biophysical technique used to measure the kinetics and affinity of molecular interactions in real-time, making it ideal for studying the formation of the PROTAC-induced ternary complex.
-
Principle: One of the proteins (e.g., the E3 ligase) is immobilized on a sensor chip. A solution containing the PROTAC and the second protein (the POI) is flowed over the surface. The formation of the ternary complex on the chip surface causes a change in the refractive index, which is detected by the instrument.
-
Workflow:
-
Immobilization: Covalently attach the purified E3 ligase (e.g., VHL) to the sensor chip surface.
-
Binary Interaction Analysis: To determine the baseline affinity, first inject a dilution series of the PROTAC alone over the immobilized E3 ligase to measure the PROTAC-E3 interaction.
-
Ternary Complex Analysis: Prepare a series of samples containing a fixed, saturating concentration of the POI mixed with a dilution series of the PROTAC.
-
Inject these mixtures over the E3 ligase surface. The resulting sensorgrams will reflect the binding of the POI-PROTAC binary complex to the immobilized E3 ligase, representing ternary complex formation.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (kon), dissociation rate (koff), and affinity (KD) of the ternary complex. This data can also be used to calculate the cooperativity (alpha), which indicates whether the binding of one protein enhances the binding of the other.
-
Conclusion
The linker is a pivotal component in PROTAC design, directly influencing the ultimate degradation efficiency of the molecule. While traditional flexible linkers like alkyl and PEG chains offer synthetic tractability, the field is increasingly moving toward more sophisticated strategies. Rigid linkers can improve potency by reducing conformational entropy, while modular, "clickable" linkers provide a powerful platform for rapid synthesis and optimization.
This compound, with its combination of a hydrophilic PEG core and two distinct, versatile chemical handles, exemplifies the modern approach to linker design. It enables the use of highly efficient click chemistry to accelerate the discovery process, allowing researchers to more quickly navigate the complex structure-activity landscape and identify PROTAC candidates with superior potency, selectivity, and drug-like properties. The systematic application of the quantitative assays described herein is essential to guide this rational design process and unlock the full therapeutic potential of targeted protein degradation.
References
A Comparative Guide to the Efficacy of Aminooxy-PEG1-azide in Targeted Drug Delivery
For researchers, scientists, and drug development professionals at the forefront of targeted therapeutics, the choice of linker technology is paramount to the success of a drug conjugate. This guide provides an objective comparison of Aminooxy-PEG1-azide, a heterobifunctional linker, against other common alternatives used in targeted drug delivery, with a focus on antibody-drug conjugates (ADCs). We will delve into the performance of these linkers, supported by experimental data, and provide detailed protocols for their application.
Executive Summary
This compound offers a unique combination of a highly stable oxime linkage and a versatile azide handle for "click chemistry." This dual functionality allows for a modular and efficient approach to the synthesis of drug conjugates. The primary advantage of the aminooxy group is the formation of an exceptionally stable oxime bond with carbonyl groups (aldehydes or ketones), which can be introduced into a biomolecule, such as an antibody, through site-specific glycan oxidation. This stability in plasma is a significant improvement over traditional maleimide-based linkers, which are susceptible to degradation. The terminal azide group allows for the subsequent attachment of a payload using either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, offering flexibility in reaction conditions.
Comparative Performance of Linker Technologies
The efficacy of a targeted drug delivery system is critically dependent on the stability of the linker connecting the targeting moiety to the therapeutic payload. Premature release of the payload can lead to off-target toxicity and reduced therapeutic efficacy.
Linker Stability
The stability of the conjugate bond in physiological conditions is a key differentiator between linker technologies. The oxime bond formed by aminooxy linkers is significantly more stable than the thiosuccinimide bond resulting from maleimide-thiol conjugation.[1] Maleimide-based conjugates are known to undergo a retro-Michael reaction in the presence of thiols like glutathione, leading to premature drug release.[]
| Linker Type | Resulting Bond | Stability in Human Plasma (Qualitative) | % Intact Conjugate (7 days, approximate) |
| Aminooxy | Oxime | Highly Stable | >90% |
| Maleimide | Thiosuccinimide | Susceptible to retro-Michael reaction and thiol exchange | ~50%[3] |
| "Bridging" Disulfide | Disulfide | High | >95% |
| Thiol-ene | Thioether | High | >90% |
Note: The stability of maleimide conjugates can be improved with self-hydrolyzing maleimides that lead to a more stable, ring-opened structure.[4]
Reaction Kinetics
The rate of the conjugation reaction is an important consideration for manufacturing and process development. While oxime ligation is highly specific, it can be slower than some "click chemistry" reactions. The azide handle of this compound allows for the use of fast and efficient SPAAC reactions with strained alkynes like DBCO or BCN.
| Conjugation Chemistry | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions |
| Oxime Ligation | ~10⁻³ - 10⁻² | pH 4.5-7.0, often requires aniline catalyst |
| Maleimide-Thiol | ~10² - 10³ | pH 6.5-7.5 |
| SPAAC (DBCO-azide) | ~10⁻¹ - 1 | Physiological conditions |
| SPAAC (BCN-azide) | ~10⁻³ - 10⁰[5] | Physiological conditions |
Experimental Protocols
Protocol 1: Site-Specific Antibody-Drug Conjugation using this compound
This protocol describes the generation of aldehyde groups on an antibody via glycan oxidation, followed by conjugation with an aminooxy-functionalized payload.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
Sodium periodate (NaIO₄)
-
Propylene glycol
-
This compound
-
Payload with a compatible reactive group for the azide (e.g., DBCO, BCN, or alkyne)
-
Aniline (optional, as a catalyst for oxime ligation)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0
-
Quenching Buffer: 10 mM sodium bisulfite
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Exchange the antibody into the Reaction Buffer.
-
Glycan Oxidation:
-
Cool the antibody solution to 4°C.
-
Add a freshly prepared solution of sodium periodate to a final concentration of 1-2 mM.
-
Incubate in the dark at 4°C for 30 minutes.
-
Quench the reaction by adding propylene glycol to a final concentration of 20 mM and incubate for 10 minutes at 4°C.
-
Remove excess periodate and propylene glycol by buffer exchange into the Reaction Buffer.
-
-
Oxime Ligation:
-
To the oxidized antibody, add a 10-20 fold molar excess of this compound.
-
If using a catalyst, add aniline to a final concentration of 1-5 mM.
-
Incubate at room temperature for 2-4 hours or at 4°C overnight.
-
-
Click Chemistry Payload Attachment:
-
To the antibody-linker conjugate, add a 3-5 fold molar excess of the alkyne-, DBCO-, or BCN-functionalized payload.
-
If using a terminal alkyne (CuAAC), add a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a ligand (e.g., THPTA). Incubate at room temperature for 1-2 hours.
-
If using a strained alkyne (SPAAC), incubate at room temperature for 1-4 hours.
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography to remove excess reagents.
-
Characterize the final conjugate for drug-to-antibody ratio (DAR), purity, and aggregation.
-
Visualizing the Pathway: From Systemic Circulation to Payload Release
The journey of an ADC from administration to its cytotoxic effect involves a series of intricate cellular processes. The following diagrams illustrate the experimental workflow for ADC synthesis and the cellular trafficking pathway.
Caption: Experimental workflow for the synthesis of an ADC using this compound.
Caption: Cellular uptake and payload release pathway of an ADC.
Conclusion
This compound stands out as a robust and versatile linker for the development of targeted drug delivery systems. Its key strengths lie in the formation of a highly stable oxime bond, which minimizes premature drug release and potential off-target toxicity, a common challenge with less stable linkers like maleimides. The integrated azide functionality provides access to the full range of "click chemistry" reactions, allowing for efficient and modular payload attachment under biocompatible conditions. While the kinetics of the initial oxime ligation may be slower than some alternative conjugation methods, the overall benefits of stability and versatility make this compound a compelling choice for the next generation of targeted therapeutics. Further head-to-head in vivo studies will be crucial to fully quantify its efficacy advantages over other advanced linker technologies.
References
- 1. benchchem.com [benchchem.com]
- 3. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Not So Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Conjugates Formed with Aminooxy-PEG1-azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Aminooxy-PEG1-azide, a heterobifunctional linker, with other common crosslinking agents used in bioconjugation. By examining its performance characteristics and providing detailed experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions for their conjugation strategies.
Introduction to this compound
This compound is a versatile tool in bioconjugation, featuring two distinct reactive moieties: an aminooxy group and an azide group, connected by a short polyethylene glycol (PEG) spacer. This unique structure allows for a two-step, orthogonal labeling strategy. The aminooxy group reacts specifically with aldehydes or ketones to form a stable oxime bond, a reaction known as oxime ligation. Concurrently, the azide group can participate in highly efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to form a robust triazole linkage.[1]
The PEG spacer enhances the solubility of the linker and the resulting conjugate in aqueous solutions. This bifunctional nature makes this compound particularly valuable for applications requiring the introduction of two different molecular entities onto a biomolecule, such as in the development of antibody-drug conjugates (ADCs), PROTACs, and multimodal imaging agents.
Performance Comparison of Conjugation Chemistries
The choice of a bifunctional linker significantly impacts the efficiency, stability, and homogeneity of the final bioconjugate. This section compares the performance of the chemistries enabled by this compound against common alternatives.
Table 1: Comparison of Bifunctional Linker Chemistries
| Feature | This compound (Oxime Ligation & Click Chemistry) | NHS-Ester-PEG-Azide (Amine & Click Chemistry) | Maleimide-PEG-Azide (Thiol & Click Chemistry) |
| Target Functional Group | Aldehydes/Ketones & Alkynes/Strained Alkynes | Primary Amines (e.g., Lysine) & Alkynes/Strained Alkynes | Thiols (e.g., Cysteine) & Alkynes/Strained Alkynes |
| Linkage Stability | Oxime: High, more stable than hydrazones.[2] Triazole: Exceptionally high, resistant to hydrolysis and enzymatic cleavage.[3] | Amide: High, but susceptible to enzymatic cleavage by proteases. Triazole: Exceptionally high. | Thioether: Generally high, but can undergo retro-Michael addition. Triazole: Exceptionally high. |
| Reaction Specificity | High for both reactions. | NHS-esters can react with other nucleophiles at high pH. | Maleimides can react with amines at high pH. |
| Reaction Conditions | Oxime Ligation: Mild, aqueous, pH 4.5-7.[4] Click Chemistry: Mild, aqueous, broad pH range. | NHS-Ester Reaction: Mild, aqueous, pH 7-9. Prone to hydrolysis. | Maleimide Reaction: Mild, aqueous, pH 6.5-7.5. |
| Orthogonality | High. The two reactions do not interfere with each other. | High. | Potential for cross-reactivity between maleimides and azides under certain conditions. |
Quantitative Comparison of Reaction Efficiency
While direct head-to-head studies on the overall efficiency of dual-labeling with this compound are limited, data from studies on individual and sequential reactions provide valuable insights.
A study on the dual-labeling of oligonucleotides using oxime ligation and CuAAC found that the sequence of reactions impacts the overall yield. Performing the oxime ligation first, followed by the CuAAC reaction, resulted in a significantly higher overall yield (approximately 70%) compared to the reverse order. This is attributed to the partial degradation of the aldehyde group under the conditions of the CuAAC reaction. The azide group, however, was found to be fully compatible with the conditions required for oxime ligation.
Table 2: Estimated Yields for Sequential Dual-Labeling Strategies
| Linker & Strategy | Step 1 Reaction & Estimated Yield | Step 2 Reaction & Estimated Yield | Estimated Overall Yield | Key Considerations |
| This compound (Oxime Ligation then CuAAC) | Oxime Ligation: >90% | CuAAC: ~75-85% | ~68-77% | The azide group is stable during oxime ligation. |
| This compound (CuAAC then Oxime Ligation) | CuAAC: >95% | Oxime Ligation: ~60% | ~57% | The aldehyde group may be partially degraded during CuAAC. |
| NHS-Ester-PEG-Azide | NHS-Ester Coupling: 70-90% | CuAAC/SPAAC: >95% | 67-86% | NHS-esters are prone to hydrolysis, requiring careful control of reaction time and pH. |
| Maleimide-PEG-Azide | Maleimide Coupling: 80-95% | CuAAC/SPAAC: >95% | 76-90% | Potential for maleimide side reactions. |
Note: The estimated yields are based on literature values for individual reactions and may vary depending on the specific biomolecule, reagents, and reaction conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound and its characterization.
Protocol 1: Dual Labeling of a Protein with this compound
This protocol describes a sequential strategy for labeling a protein containing both an aldehyde/ketone functionality and a genetically encoded alkyne-bearing unnatural amino acid.
Materials:
-
Protein with an accessible aldehyde/ketone and an alkyne group (1-5 mg/mL in PBS, pH 7.4)
-
This compound (10 mM stock in DMSO)
-
Aniline (optional catalyst for oxime ligation, 1 M stock in DMSO)
-
Copper(II) sulfate (CuSO₄) (50 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)
-
Sodium ascorbate (100 mM stock in water, freshly prepared)
-
Alkyne-containing fluorescent dye or other molecule of interest
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
Step 1: Oxime Ligation
-
To the protein solution, add this compound to a final concentration of 1-5 mM (a 10-50 fold molar excess over the protein).
-
(Optional) Add aniline to a final concentration of 10-50 mM.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle shaking.
-
Remove excess this compound and aniline using a desalting column equilibrated with PBS, pH 7.4.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
To the azide-modified protein from Step 1, add the alkyne-containing molecule of interest to a final concentration of 2-10 mM.
-
In a separate tube, prepare the copper catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the protein solution to a final copper concentration of 100-500 µM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-2 hours with gentle shaking.
-
Purify the dual-labeled protein conjugate from excess reagents using a desalting column or SEC.
Protocol 2: Characterization of the Dual-Labeled Protein Conjugate
1. Mass Spectrometry (MS)
-
Objective: To confirm the covalent attachment of both labels and determine the final molecular weight of the conjugate.
-
Methodology:
-
Desalt the purified conjugate solution.
-
Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.
-
Compare the observed molecular weight with the theoretical molecular weight of the protein with the addition of the this compound linker and the second label.
-
2. Size-Exclusion Chromatography (SEC-HPLC)
-
Objective: To assess the purity and aggregation state of the conjugate.
-
Methodology:
-
Inject the purified conjugate onto an SEC-HPLC column equilibrated with a suitable mobile phase (e.g., PBS).
-
Monitor the elution profile using UV absorbance (e.g., at 280 nm for the protein and at the specific wavelength for a fluorescent label).
-
A single, sharp peak corresponding to the monomeric conjugate indicates high purity and minimal aggregation.
-
3. UV-Vis Spectroscopy
-
Objective: To determine the degree of labeling (DOL) if a chromophoric or fluorescent label was used.
-
Methodology:
-
Measure the absorbance of the conjugate solution at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the label.
-
Calculate the protein concentration using its extinction coefficient.
-
Calculate the concentration of the label using its extinction coefficient, correcting for any absorbance of the label at 280 nm.
-
The DOL is the molar ratio of the label to the protein.
-
Visualizing Workflows and Pathways
Diagrams created using the Graphviz DOT language provide clear visualizations of the experimental processes and molecular interactions.
Caption: Workflow for dual labeling of a protein using this compound.
Caption: Molecular logic of dual conjugation with this compound.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that enables the sequential and orthogonal labeling of biomolecules. The formation of stable oxime and triazole linkages provides robust conjugates suitable for a wide range of applications. While direct comparative data for dual-labeling efficiency is still emerging, the high efficiency and stability of the individual oxime ligation and click chemistry reactions make this compound a highly attractive option for the development of complex bioconjugates. The provided protocols and characterization strategies offer a solid framework for researchers to successfully implement this technology in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling Aminooxy-PEG1-azide
Essential Safety and Handling Guide for Aminooxy-PEG1-azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk. This compound combines the reactivity of an aminooxy group and an azide group, necessitating careful handling due to the potential hazards associated with azides.[1][2][3][4][5]
Immediate Safety Considerations
This compound is a reactive and sensitive compound. It is highly recommended to use it within one week of receipt. Azide compounds, in general, can be sensitive to heat, light, friction, and shock, which may lead to explosive decomposition.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent skin, eye, and respiratory exposure.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloved standard nitrile exam gloves. For tasks with a higher risk of exposure, consider wearing Silver Shield gloves underneath nitrile gloves. | Provides an extra layer of protection against skin absorption of the azide compound. |
| Eye Protection | Chemical safety glasses or splash goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a risk of splashes or explosion. | Protects against accidental splashes and potential explosions. |
| Body Protection | A fully buttoned lab coat is mandatory. For situations with potential exposure to liquid suspensions or dry particles, the use of Tyvek sleeves or a gown is recommended. | Prevents skin contact with the chemical. |
Engineering Controls
| Control Measure | Specification | Rationale |
| Ventilation | All manipulations of this compound must be performed in a certified chemical fume hood. | Minimizes inhalation exposure. |
| Blast Shield | A blast shield must be used for all manipulations of azides that are known or suspected to be explosive. | Provides protection from potential explosions. |
Operational Plan: Step-by-Step Handling Protocol
1. Hazard Assessment:
-
Before beginning any work, review the available safety information for azide compounds.
-
Evaluate the specific risks associated with the planned experiment, considering the scale and reaction conditions.
2. Preparation:
-
Ensure the chemical fume hood is clean and free of unnecessary equipment.
-
Post a sign on the fume hood indicating that an azide experiment is in progress.
-
Assemble all necessary equipment and reagents before handling the this compound.
-
Have a spill kit readily available.
3. Handling the Compound:
-
Storage: Store this compound at -20°C in a tightly sealed container.
-
Weighing and Transferring:
-
Do not use metal spatulas or other metal instruments to handle the compound, as this can lead to the formation of shock-sensitive metal azides. Use plastic or ceramic spatulas.
-
If weighing the solid, do so within the fume hood.
-
-
Reaction Setup:
-
Avoid using ground glass joints, as friction can cause explosive decomposition.
-
Do not heat the compound unless specifically required by a validated protocol, and even then, with extreme caution and appropriate safety measures in place.
-
4. Post-Reaction Work-up:
-
Do not concentrate azide-containing reaction mixtures by rotary evaporation or distillation, as this has been documented to cause explosions.
Disposal Plan
Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing.
Waste Segregation:
-
All waste contaminated with this compound, including gloves, pipette tips, and empty containers, must be collected in a designated, clearly labeled hazardous waste container.
-
Crucially, do not mix azide waste with acidic waste. The reaction of azides with acid can generate highly toxic and explosive hydrazoic acid gas.
-
Aqueous solutions containing azides should not be poured down the drain. Reaction with lead or copper pipes can lead to the accumulation of highly explosive azide salts.
Deactivation of Aqueous Azide Waste (for dilute solutions, <5%): This procedure should only be performed by trained personnel in a chemical fume hood.
-
Setup: Use a three-necked flask equipped with a stirrer and a dropping funnel.
-
Reagent: Prepare a fresh 20% aqueous solution of sodium nitrite.
-
Procedure:
-
For every 1 gram of sodium azide (or equivalent azide), slowly add at least 1.5 grams of sodium nitrite solution.
-
While stirring, slowly add 20% sulfuric acid until the solution is acidic (pH ~2).
-
Stir the mixture for at least one hour. The formation of nitrous oxide gas will be observed.
-
-
Verification of Deactivation: Test the solution for the presence of residual azides using a ferric chloride test.
-
In a spot plate, add a drop of the treated waste solution, a drop of dilute hydrochloric acid, and a drop of ferric chloride solution.
-
Gently warm the plate. A red color indicates the presence of hydrazoic acid, meaning the deactivation is incomplete.
-
-
Final Disposal: Once deactivation is complete and confirmed, neutralize the solution with a dilute base (e.g., sodium hydroxide) to a pH between 6 and 8. The neutralized solution can then be disposed of as hazardous waste through your institution's environmental health and safety office.
Emergency Procedures
| Emergency Situation | Response Protocol |
| Small Spill | Cover solid spills with sand to prevent dust generation before carefully sweeping into a non-metal container. Absorb liquid spills with an inert absorbent material. Wipe the area with soap and water. All cleanup materials must be disposed of as hazardous waste. |
| Large Spill | Evacuate the area immediately. Alert your supervisor and institutional safety office. |
| Skin Contact | Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with tepid water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Workflow Diagram
Caption: Logical workflow for handling azides from hazard assessment to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
